Methyl 2-(azetidin-3-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGZZVORZXUVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696328 | |
| Record name | Methyl (azetidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890849-61-3 | |
| Record name | Methyl (azetidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers
Introduction
Methyl 2-(azetidin-3-yl)acetate is a heterocyclic organic compound featuring an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The azetidine motif is a valuable scaffold in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.[1] This technical guide provides an in-depth overview of this compound, its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
| Property | Value | CAS Number | Reference |
| Compound Name | This compound | 890849-61-3 | [2] |
| Molecular Formula | C₆H₁₁NO₂ | 890849-61-3 | [2] |
| Molecular Weight | 129.16 g/mol | 890849-61-3 | [2] |
| IUPAC Name | This compound | 890849-61-3 | [2] |
| SMILES | COC(=O)CC1CNC1 | 890849-61-3 | [2] |
| Compound Name | This compound HCl | 1229705-59-2 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | 1229705-59-2 | [3] |
| Molecular Weight | 165.62 g/mol | 1229705-59-2 | [3] |
| Purity (typical) | 95.0% | 1229705-59-2 | [3] |
Spectroscopic Data
| Data Type | Description | Reference |
| ¹H NMR | Spectral data for the hydrochloride salt is available through chemical data providers. | [4] |
| ¹³C NMR | Structural confirmation of related azetidine derivatives has been achieved using ¹³C NMR. | [5][6] |
| Mass Spec. | High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of newly synthesized azetidine derivatives. Mass spectrometry data for the hydrochloride salt is also available. | [4][5][6] |
| IR | Infrared spectroscopy is useful for identifying functional groups. For instance, in a related precursor, characteristic absorption bands for the ester (C=O) and Boc-protecting group (C=O) were observed at 1731 cm⁻¹ and 1694 cm⁻¹, respectively. | [5] |
Synthesis and Experimental Protocols
A common and efficient route for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines involves a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[5][6]
Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This protocol details the synthesis of a key intermediate.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
A suspension of NaH (60% dispersion in mineral oil) in dry THF is prepared.
-
Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of tert-butyl 3-oxoazetidine-1-carboxylate in dry THF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the product.
Experimental Protocol: General Procedure for Aza-Michael Addition
This procedure describes the subsequent C-N bond formation.
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Appropriate N-heterocyclic amine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
Procedure:
-
The N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are dissolved in acetonitrile.
-
The solution is stirred at 65 °C for 4–16 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield the desired functionalized 3-substituted 3-(acetoxymethyl)azetidine.[5]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Caption: Synthesis workflow for this compound derivatives.
Applications in Research and Drug Development
This compound and its parent structure, azetidine-3-carboxylic acid, are valuable building blocks in the synthesis of more complex molecules for pharmaceutical applications.
-
Scaffold for Bioactive Compounds: The azetidine ring is a key pharmacophore in various bioactive compounds, including antibacterial agents and drugs for treating hypertension.[1]
-
Intermediate for S1P1 Receptor Agonists: Azetidine-3-carboxylic acid is a crucial intermediate in the synthesis of certain Sphingosine-1-phosphate receptor 1 (S1P1) agonists. These agonists are of interest as immunosuppressive agents for preventing organ transplant rejection and treating autoimmune disorders.[7]
The logical relationship for the application of this compound in drug development is outlined below.
Caption: Role of this compound in drug development.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride(1229705-59-2) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(azetidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(azetidin-3-yl)acetate is a saturated heterocyclic compound containing an azetidine ring, a four-membered nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strained four-membered ring imparts unique conformational constraints and chemical reactivity, making it a valuable building block in the design of novel therapeutic agents. Azetidine derivatives have shown a wide range of pharmacological activities, including as anticancer, antibacterial, and antiviral agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and characterization, with a focus on providing researchers with the detailed information necessary for its application in drug discovery and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computed, with experimental data being more readily available for its N-protected precursors or its hydrochloride salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 129.16 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 890849-61-3 | PubChem[2] |
| XLogP3 | -0.3 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |
| Rotatable Bond Count | 2 | PubChem (Computed)[2] |
| Exact Mass | 129.078979 g/mol | PubChem (Computed)[2] |
| Monoisotopic Mass | 129.078979 g/mol | PubChem (Computed)[2] |
| Topological Polar Surface Area | 38.3 Ų | PubChem (Computed)[2] |
| Heavy Atom Count | 9 | PubChem (Computed)[2] |
| Formal Charge | 0 | PubChem (Computed)[2] |
| Complexity | 102 | PubChem (Computed)[2] |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | CymitQuimica[3] |
| Molecular Weight | 165.62 g/mol | CymitQuimica[3] |
| Physical State | No data available | CymitQuimica[3] |
Experimental Protocols
Synthesis
The synthesis of this compound typically proceeds through an N-protected intermediate, commonly using the tert-butyloxycarbonyl (Boc) protecting group. The following protocols detail the synthesis of the N-Boc protected precursor and its subsequent deprotection to yield the target compound as its hydrochloride salt.
1. Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This procedure follows the Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated ester.
-
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.0 eq) in dry THF, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dry THF.
-
Stir the resulting mixture for 1 hour.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
-
2. Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
This procedure involves the reduction of the double bond of the α,β-unsaturated ester.
-
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.
-
3. Synthesis of this compound Hydrochloride (Deprotection)
This procedure removes the Boc protecting group to yield the final product as a hydrochloride salt.[4]
-
Materials:
-
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
-
4 M Methanolic Hydrochloric Acid
-
Methanol
-
-
Procedure:
-
Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in methanol at 0 °C.[4]
-
Slowly add a 4 M solution of methanolic hydrochloric acid (9.17 eq).[4]
-
Stir the reaction mixture at 25 °C for 2 hours.[4]
-
Upon completion of the reaction, remove the solvent by concentration under reduced pressure to afford the crude product, this compound hydrochloride.[4]
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ for N-Boc protected intermediate, CD₃OD for the hydrochloride salt).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical environment of the protons. For this compound hydrochloride in CD₃OD, characteristic peaks are observed at δ 4.16 (t, J=9.9 Hz, 2H), 3.95-3.87 (m, 2H), 3.73-3.65 (m, 3H), 3.28-3.19 (m, 1H), and 2.78-2.69 (m, 2H).[4]
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Analysis: Identify characteristic absorption bands. For ester carbonyls (C=O), a strong absorption is typically observed in the range of 1730-1750 cm⁻¹. The N-H stretching of the azetidine ring in the deprotected compound would be expected in the region of 3300-3500 cm⁻¹.
3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method for this compound.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
Reactivity and Stability
-
Reactivity: The azetidine ring is susceptible to ring-opening reactions under certain conditions due to ring strain. The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation. The ester group can be hydrolyzed under acidic or basic conditions.
-
Stability: Data on the specific stability of this compound is limited. As with many esters, it may be susceptible to hydrolysis over time, especially in the presence of moisture. The hydrochloride salt is expected to be more stable than the free base.
Biological Activity
While specific biological activity data for this compound is not widely published, the azetidine scaffold is a key component in many pharmacologically active compounds.[1] Azetidine derivatives are known to act as inhibitors of various enzymes and to interact with a range of receptors. For example, some azetidine-containing molecules have been investigated as GABA uptake inhibitors.[2] this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.[5] Further pharmacological screening of this compound and its derivatives is warranted to explore its potential biological targets.
Visualizations
Caption: Synthetic pathway for this compound Hydrochloride.
Caption: Workflow for the structural characterization of the final product.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available physical and chemical properties, provided detailed synthetic protocols for its preparation via an N-Boc protected intermediate, and outlined standard characterization methods. While comprehensive experimental data for the free base is limited in the public domain, the information provided herein serves as a solid foundation for researchers and scientists working with this compound. Further investigation into its specific biological activities and the experimental determination of its physical properties will be crucial for its future applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a rigid framework for precise substituent placement. Among the various functionalized azetidines, Methyl 2-(azetidin-3-yl)acetate serves as a critical building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and utility in drug development.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry. The key quantitative data for this compound and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| CAS Number | 890849-61-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC(=O)CC1CNC1 | PubChem[1] |
| Molecular Weight (HCl salt) | 165.62 g/mol | CymitQuimica[2] |
| CAS Number (HCl salt) | 1229705-59-2 | CymitQuimica[2] |
Synthetic Protocols
The synthesis of this compound and its derivatives often involves multi-step sequences. A common and efficient method utilizes the Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon backbone, followed by an aza-Michael addition to introduce desired functionalities.[3][4]
Experimental Protocol: Synthesis of N-Boc-protected this compound Derivatives
This protocol describes a general two-step synthesis starting from N-Boc-azetidin-3-one.
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry tetrahydrofuran (THF), add a 60% suspension of sodium hydride (NaH) in mineral oil at 0 °C.
-
Stir the mixture for 30 minutes at this temperature to generate the corresponding phosphonate ylide.
-
Add a solution of N-Boc-azetidin-3-one in dry THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[3]
Step 2: Aza-Michael Addition with a Secondary Amine
-
Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate and the desired secondary amine (e.g., pyrrolidine, piperidine) in a suitable solvent such as acetonitrile.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.
-
Heat the reaction mixture to 65 °C and stir for 4-16 hours, monitoring for completion by LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the resulting N-Boc-protected methyl 2-(1-(substituted)azetidin-3-yl)acetate derivative by column chromatography.
The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Application in Drug Discovery
This compound is not typically a pharmacologically active agent itself but rather a versatile scaffold. Its value lies in providing a robust framework that can be elaborated into more complex molecules with tailored biological activities. The azetidine ring offers a three-dimensional structure that can orient substituents in specific vectors, which is crucial for optimizing interactions with biological targets.
The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in many drug molecules. The secondary amine of the azetidine ring is a key site for diversification, allowing for the introduction of a wide range of substituents to explore the chemical space and modulate properties such as potency, selectivity, and pharmacokinetics. This compound is a valuable building block for creating libraries of novel compounds for high-throughput screening.[4][5]
The structural rigidity and synthetic tractability of this compound make it an invaluable tool for medicinal chemists. Its application can be seen in the development of compounds targeting a range of biological pathways, including its use as a structural analog for gamma-aminobutyric acid (GABA) and in the synthesis of positive allosteric modulators of GABA-A receptors.[4]
Conclusion
This compound is a cornerstone building block in contemporary drug discovery and development. Its well-defined chemical properties and versatile reactivity allow for the systematic exploration of chemical space, leading to the identification of novel drug candidates with improved pharmacological profiles. The synthetic methodologies outlined in this guide provide a foundation for researchers to leverage the unique structural features of this azetidine derivative in their pursuit of innovative therapeutics. As the demand for novel chemical entities continues to grow, the importance of foundational scaffolds like this compound in the pharmaceutical industry is set to increase.
References
- 1. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-(azetidin-3-yl)acetate
For Immediate Release
This whitepaper provides an in-depth technical guide on the structural elucidation of Methyl 2-(azetidin-3-yl)acetate, a key heterocyclic building block in modern drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic pathway and the comprehensive spectroscopic analysis required to confirm the molecule's precise chemical structure.
Introduction
This compound is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional framework that can be functionalized to interact with a variety of biological targets. Its strained four-membered azetidine ring imparts specific conformational constraints that are often sought after in the design of novel therapeutics. The precise characterization of this molecule is paramount to ensure the purity and identity of starting materials for further chemical elaboration. This guide outlines the synthetic route and the analytical techniques employed to unequivocally determine its structure.
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process, beginning with the N-Boc protection of a suitable azetidine precursor, followed by olefination and subsequent reduction and deprotection. A common and efficient route involves the following key transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis often commences with the reaction of N-Boc-azetidin-3-one with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, to introduce the acetate side chain. This olefination reaction is highly efficient for creating the carbon-carbon double bond.
-
Aza-Michael Addition: Following the HWE reaction, an aza-Michael addition can be employed to introduce substituents at the 3-position of the azetidine ring, starting from the corresponding α,β-unsaturated ester.
-
Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine of this compound, which is often isolated as a more stable hydrochloride salt.
Caption: Synthetic pathway to this compound.
Structure Elucidation Workflow
The confirmation of the chemical structure of this compound and its intermediates relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.
Caption: Workflow for the structural elucidation of this compound.
Spectroscopic Data and Interpretation
The structural assignment is based on the detailed analysis of data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for Key Synthetic Intermediates
The following tables summarize the characteristic spectroscopic data for the key intermediates in the synthesis of this compound. This data is crucial for confirming the success of each synthetic step.
Table 1: Spectroscopic Data for Methyl 2-(1-Boc-azetidin-3-ylidene)acetate
| Technique | Observed Signals and Interpretation |
| ¹H NMR | δ (ppm): 5.72-5.73 (m, 1H, =CH-CO), 4.74-4.76 (m, 2H, azetidine CH₂), 4.52-4.54 (m, 2H, azetidine CH₂), 3.66 (s, 3H, OCH₃), 1.39 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): 165.7 (COOCH₃), 156.2 (N-COO), 153.1 (C=CH), 113.3 (=CH-CO), 80.1 (C(CH₃)₃), 60.3 and 57.9 (azetidine CH₂), 51.5 (OCH₃), 28.3 (C(CH₃)₃) |
| IR (cm⁻¹) | 1720 (C=O, ester), 1701 (C=O, Boc) |
| HRMS (ESI⁺) | m/z: [M+Na]⁺ calculated for C₁₁H₁₇NNaO₄: 250.1051; found: 250.1050 |
Table 2: Spectroscopic Data for Methyl 2-(1-Boc-azetidin-3-yl)acetate Derivatives (General Ranges) [1]
| Technique | Observed Signals and Interpretation |
| ¹H NMR | δ (ppm): ~4.0-3.7 (m, 4H, azetidine CH₂), 3.6-3.7 (s, 3H, OCH₃), ~2.7 (d, 2H, CH₂-CO), ~2.5-3.0 (m, 1H, azetidine CH), 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~172 (COOCH₃), ~156 (N-COO), ~80 (C(CH₃)₃), ~55-58 (azetidine CH₂), ~52 (OCH₃), ~35-40 (CH₂-CO), ~30-35 (azetidine CH), 28.4 (C(CH₃)₃) |
| IR (cm⁻¹) | ~1735 (C=O, ester), ~1695 (C=O, Boc) |
| HRMS (ESI⁺) | Consistent with the expected molecular formula |
Predicted Spectroscopic Data for this compound Hydrochloride
Table 3: Predicted Spectroscopic Data for this compound Hydrochloride
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | δ (ppm): ~9.0-10.0 (br s, 2H, NH₂⁺), ~4.0-4.3 (m, 4H, azetidine CH₂), 3.7 (s, 3H, OCH₃), ~3.0-3.3 (m, 1H, azetidine CH), ~2.8 (d, 2H, CH₂-CO) |
| ¹³C NMR | δ (ppm): ~171 (COOCH₃), ~52 (OCH₃), ~48-52 (azetidine CH₂), ~35 (CH₂-CO), ~28 (azetidine CH) |
| IR (cm⁻¹) | ~2500-3000 (N-H stretch of amine salt), ~1740 (C=O, ester), ~1600 (N-H bend) |
| MS (ESI⁺) | m/z: [M+H]⁺ for C₆H₁₁NO₂ at 130.0817 |
Experimental Protocols
Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate
To a suspension of NaH (60% dispersion in mineral oil) in dry THF is added methyl 2-(dimethoxyphosphoryl)acetate at room temperature. After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone in dry THF is added, and the mixture is stirred for an additional 1-2 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography or distillation to afford the title compound.
Aza-Michael Addition to form Substituted Methyl 2-(1-Boc-azetidin-3-yl)acetates
Methyl 2-(1-Boc-azetidin-3-ylidene)acetate is dissolved in a suitable solvent such as acetonitrile. The desired amine and a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are added. The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the corresponding 3-substituted azetidine derivative.[1]
Boc Deprotection to Yield this compound Hydrochloride
The N-Boc protected precursor is dissolved in a suitable solvent such as dichloromethane or methanol. An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane or diethyl ether, is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting residue is often triturated with diethyl ether to precipitate the hydrochloride salt, which is then collected by filtration and dried under vacuum.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.
Conclusion
The structural elucidation of this compound is a systematic process that combines multi-step synthesis with rigorous spectroscopic analysis. The data presented in this guide provide a comprehensive overview of the key analytical signatures that confirm the identity and purity of this important synthetic building block. The detailed experimental protocols offer a practical reference for researchers working with this and related azetidine derivatives.
References
Spectroscopic Profile of Methyl 2-(azetidin-3-yl)acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 2-(azetidin-3-yl)acetate and its precursors. Due to the limited availability of public spectroscopic data for the unprotected final compound, this document focuses on the characterization of a key synthetic intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This guide serves as a valuable resource for researchers in drug discovery and development by providing detailed experimental protocols and tabulated spectroscopic data to support the synthesis and characterization of this important azetidine scaffold.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | --INVALID-LINK--[1] |
| Molecular Weight | 129.16 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 890849-61-3 | --INVALID-LINK--[1] |
The hydrochloride salt of the compound, this compound hydrochloride, has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62.[2]
Spectroscopic Data of a Key Precursor: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
The synthesis of this compound typically involves the deprotection of an N-protected precursor. A common and well-characterized intermediate is tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. The spectroscopic data for this precursor is detailed below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1731 | C=O stretch (ester) |
| 1694 | C=O stretch (Boc) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data is for a related compound, tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate, which shares the core azetidine acetate structure.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.37 | s | - | 9H, C(CH₃)₃ |
| 1.69–1.73 | m | - | 4H, Pyrrolidine 2 × CH₂ |
| 2.58–2.64 | m | - | 4H, Pyrrolidine 2 × CH₂ |
| 2.67 | s | - | 2H, CH₂CO |
| 3.61 | s | - | 3H, OCH₃ |
| 3.71–3.84 | m | - | 2H, Azetidine 2,4-H |
| 3.94 | d | 9.2 | 2H, Azetidine 2,4-H |
Experimental Protocols
The synthesis and characterization of azetidine derivatives are crucial for their application in medicinal chemistry.[3][4] The following are generalized experimental procedures for the synthesis of the precursor and the spectroscopic analysis.
Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
The synthesis of the N-Boc protected precursor is often achieved through a Horner–Wadsworth–Emmons reaction.[5]
Materials:
-
1-Boc-3-azetidinone
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of sodium hydride in dry THF is prepared in a reaction vessel under an inert atmosphere.
-
Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension and stirred for 30 minutes.
-
A solution of 1-Boc-3-azetidinone in dry THF is then added to the mixture, and stirring is continued for 1 hour.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The product is then purified by flash chromatography.
General Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[6] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[7] Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Wavenumbers are reported in cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI).[8] High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [peerscientist.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ajgreenchem.com [ajgreenchem.com]
The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers
An in-depth exploration into the rich history, synthetic evolution, and therapeutic significance of azetidine-containing molecules.
Azetidine, a saturated four-membered nitrogen-containing heterocycle, has journeyed from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties have rendered it an invaluable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of azetidine compounds, tailored for researchers, scientists, and drug development professionals.
The Genesis of a Strained Ring: Early Discovery
The story of azetidine begins in 1888, when German chemists Siegmund Gabriel and J. Weiner first reported its synthesis. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of γ-bromopropylamine upon treatment with a base. This seminal discovery laid the groundwork for the exploration of this unique heterocyclic system. The inherent ring strain of the four-membered ring, a consequence of bond angle deviation from the ideal tetrahedral geometry, presented a significant synthetic challenge to early chemists, making its initial isolation a noteworthy achievement.
A Chronological Journey Through Synthetic Methodologies
The synthetic repertoire for constructing the azetidine ring has expanded dramatically since its initial discovery. Early methods were often low-yielding and lacked generality. However, the increasing recognition of the azetidine motif's potential in various scientific domains has spurred the development of more efficient and versatile synthetic strategies.
Foundational Intramolecular Cyclizations
The classical approach to azetidine synthesis, and the one employed in its initial discovery, involves the intramolecular cyclization of a γ-amino halide or a related substrate. This method relies on the nucleophilic attack of the amine onto an electrophilic carbon center, leading to the formation of the four-membered ring.
Experimental Protocol: Gabriel-Type Synthesis of N-Substituted Azetidines (General Procedure)
-
Preparation of the Precursor: A suitable 1,3-dihalopropane is reacted with a primary amine in a 1:1 molar ratio in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for several hours to facilitate the initial N-alkylation.
-
Cyclization: After the formation of the γ-halo-N-alkylpropylamine intermediate, a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to the reaction mixture. The suspension is then heated under reflux for an extended period (12-24 hours) to promote the intramolecular nucleophilic substitution that forms the azetidine ring.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the excess base is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to afford the desired N-substituted azetidine.
The Advent of Photochemistry: The Aza Paterno-Büchi Reaction
A significant advancement in azetidine synthesis came with the application of photochemical methods. The aza Paterno-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct and often stereoselective route to functionalized azetidines.
Experimental Protocol: Aza Paterno-Büchi Reaction (General Procedure)
-
Reactant Preparation: A solution of the imine and a slight excess of the alkene is prepared in a suitable solvent that is transparent to the wavelength of UV light being used (e.g., acetonitrile, benzene, or acetone). The concentration of the reactants is typically in the range of 0.01-0.1 M.
-
Photochemical Reaction: The solution is placed in a quartz reaction vessel and purged with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the imine. The reaction vessel is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature (often at or below room temperature to minimize side reactions). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Solvent Removal and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired azetidine regio- and stereoisomers.
Modern Strategies: Expanding the Synthetic Toolkit
The 21st century has witnessed a surge in the development of novel and sophisticated methods for azetidine synthesis, driven by the demands of drug discovery. These include:
-
Ring-Expansion Reactions: The expansion of aziridines and other three-membered rings provides an elegant entry to the azetidine core.
-
Intramolecular C-H Amination: Transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for the direct formation of the azetidine ring from acyclic amine precursors.
-
Reductive Cyclization of β-Halo Imines: This method offers a convenient route to N-substituted azetidines from readily available starting materials.
Physicochemical Properties of Azetidine Compounds
The incorporation of the azetidine ring imparts unique physicochemical properties to a molecule. The strained four-membered ring influences bond angles, bond lengths, and overall molecular conformation. These structural features can lead to improved metabolic stability, increased aqueous solubility, and a lower lipophilicity compared to more flexible or larger ring systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa (Conjugate Acid) |
| Azetidine[1][2][3] | C3H7N | 57.09 | 61-62 | -70 | 11.29 |
| 1-Benzylazetidine | C10H13N | 147.22 | 95-97 (15 mmHg) | - | - |
| Azetidine-2-carboxylic acid | C4H7NO2 | 101.10 | - | 218-220 (dec.) | - |
| 3-Hydroxyazetidine | C3H7NO | 73.09 | 104-105 (12 mmHg) | - | - |
| 1-Boc-azetidin-3-one | C8H13NO3 | 171.19 | - | 35-38 | - |
Azetidines in Drug Discovery: Targeting Key Signaling Pathways
The unique structural and electronic properties of azetidines have made them attractive scaffolds for the design of potent and selective inhibitors of various biological targets. Two notable examples are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Monoacylglycerol Lipase (MAGL).
Azetidine-Based STAT3 Inhibitors
The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is implicated in a wide range of cancers. Azetidine-containing compounds have been developed as potent STAT3 inhibitors, often acting by covalently binding to cysteine residues within the protein, thereby disrupting its function.[5]
Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based compound.
Azetidine-Based MAGL Inhibitors
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic benefits in a variety of neurological and inflammatory disorders. Azetidine-based carbamates are a class of potent and irreversible MAGL inhibitors.
Caption: Inhibition of MAGL-mediated 2-AG degradation by an azetidine inhibitor.
Experimental Workflow for Azetidine Compound Development
The development of novel azetidine-based therapeutic agents follows a structured workflow that encompasses design, synthesis, characterization, and biological evaluation.
Caption: A generalized workflow for the discovery and development of azetidine-based compounds.
Conclusion
From its humble beginnings as a synthetically challenging small ring, the azetidine scaffold has blossomed into a cornerstone of modern medicinal chemistry. The continuous evolution of synthetic methodologies has unlocked access to a vast chemical space of azetidine-containing molecules. The unique physicochemical properties conferred by this strained heterocycle have been successfully leveraged to design potent and selective modulators of key biological pathways, offering promise for the development of novel therapies for a multitude of human diseases. The rich history and expanding potential of azetidine compounds ensure their continued prominence in the landscape of drug discovery and development.
References
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 3. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to Methyl 2-(azetidin-3-yl)acetate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of Methyl 2-(azetidin-3-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is a secondary amine and an ester, featuring a four-membered azetidine ring, a structural motif of interest in the development of therapeutic agents due to its unique conformational properties[2][3].
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C6H11NO2 | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| CAS Number | 890849-61-3 | PubChem[1] |
| InChI Key | UMGZZVORZXUVMQ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COC(=O)CC1CNC1 | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy employs the Horner-Wadsworth-Emmons (HWE) reaction to form a key intermediate, followed by subsequent modifications[2][4].
Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This protocol details the synthesis of a key precursor to various functionalized azetidine derivatives[2][4].
Materials:
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Boc-3-azetidinone
-
Dry Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (or similar drying agent)
Procedure:
-
A suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL) is prepared in a reaction vessel.
-
Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to the NaH suspension.
-
The mixture is stirred for 30 minutes.
-
A solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is then added to the reaction mixture.
-
The resulting mixture is stirred for 1 hour.
-
The reaction is quenched by the addition of water (250 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic solutions are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the product.
This precursor can then undergo further reactions, such as aza-Michael additions, to introduce diversity at the 3-position of the azetidine ring[2][4].
Diagram of Synthetic Pathway
Caption: Synthetic workflow for a precursor of this compound.
Spectroscopic Data
Structural elucidation of azetidine derivatives relies heavily on spectroscopic techniques. Below is a summary of characteristic spectral data for a related compound, tert-Butyl 3-(1,3'-biazetidin-1'-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which shares key structural features.
Table 2: Spectroscopic Data for a Functionalized Azetidine Derivative
| Technique | Observed Peaks/Shifts | Interpretation | Source |
| Infrared (IR) | 1731 cm⁻¹ | C=O stretch (ester) | MDPI[2] |
| 1694 cm⁻¹ | C=O stretch (Boc carbamate) | MDPI[2] | |
| ¹H-NMR (CDCl₃) | δ 3.6-3.8 ppm | Azetidine ring protons | MDPI[2] |
| δ 3.61 ppm (s, 3H) | OCH₃ (methyl ester) | MDPI[2] | |
| δ 2.67 ppm (s, 2H) | CH₂ adjacent to carbonyl | MDPI[2] | |
| δ 1.37 ppm (s, 9H) | tert-Butyl protons (Boc) | MDPI[2] | |
| ¹³C-NMR (CDCl₃) | δ 171.4 ppm | Carbonyl carbon (ester) | MDPI[2] |
| δ 156.3 ppm | Carbonyl carbon (Boc) | MDPI[2] | |
| δ 79.5 ppm | Quaternary carbon (Boc) | MDPI[2] | |
| δ 51.7 ppm | OCH₃ carbon (methyl ester) | MDPI[2] | |
| δ 54.9-56.6 ppm | Azetidine ring carbons (C-2, C-4) | MDPI[2] | |
| δ 56.7 ppm | Azetidine ring carbon (C-3) | MDPI[2] | |
| δ 41.3 ppm | CH₂ carbon adjacent to carbonyl | MDPI[2] | |
| δ 28.4 ppm | Methyl carbons (Boc) | MDPI[2] |
Biological and Therapeutic Potential
The azetidine ring is a valuable pharmacophore in modern drug discovery[2][3]. Azetidinone (2-azetidinone), a related cyclic amide, is the core structure of many beta-lactam antibiotics, including penicillins and cephalosporins[5][6]. These compounds function by inhibiting bacterial cell wall synthesis[6].
Derivatives of azetidine have been investigated for a range of biological activities:
-
Antibacterial Activity: Novel synthesized azetidine compounds have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3].
-
Anticancer Activity: Certain 3-chloro-azetidin-2-one derivatives have shown antiproliferative activity against human breast cancer cell lines, such as MCF-7 and SKBR3[7].
The incorporation of the methyl acetate group at the 3-position of the azetidine ring in this compound makes it a versatile building block for creating libraries of compounds for screening against various therapeutic targets.
Diagram of Azetidinone Core in Therapeutics
References
- 1. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Methyl 2-(azetidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Methyl 2-(azetidin-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key structural motif in a variety of biologically active molecules. Its presence can influence physicochemical properties such as solubility and basicity, and it can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. This document details the chemical identity, synthesis, and known biological context of this compound, presenting available data in a structured format to support further research and development.
Chemical Identity and Properties
The fundamental chemical identifiers and computed properties for this compound are summarized below. This data is essential for the characterization and handling of the compound in a laboratory setting.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| SMILES String | COC(=O)CC1CNC1 | PubChem[1] |
| CAS Number | 890849-61-3 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a multi-step route involving the formation of a protected azetidine intermediate, followed by deprotection. A common strategy employs the N-Boc protected precursor, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate, which is then reduced and deprotected.
Experimental Protocol: Synthesis of N-Boc-protected precursor
A synthetic route to obtain a precursor for this compound involves the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.
Step 1: Horner-Wadsworth-Emmons Reaction
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate in a suitable anhydrous solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at a controlled temperature (e.g., 0 °C) to generate the corresponding phosphonate carbanion.
-
N-Boc-3-azetidinone is then added to the reaction mixture. The phosphonate carbanion attacks the ketone, leading to the formation of an intermediate which subsequently eliminates to form the desired α,β-unsaturated ester, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.
Step 2: Reduction of the Double Bond
The exocyclic double bond of the α,β-unsaturated ester is then reduced to a single bond. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Step 3: N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions. Two common protocols are described below.
Protocol 3A: Deprotection using Trifluoroacetic Acid (TFA)
-
The N-Boc protected this compound is dissolved in a suitable solvent, most commonly dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added to the solution, typically in a 1:1 ratio with the solvent.
-
The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess TFA are removed under reduced pressure.
-
The residue is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and the product is extracted with an organic solvent.
-
The organic layers are dried and concentrated to yield the final product, which may be further purified if necessary.
Protocol 3B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
The N-Boc protected compound is dissolved in a minimal amount of a suitable solvent.
-
A solution of 4M HCl in 1,4-dioxane is added to the reaction mixture.
-
The reaction is stirred at room temperature, typically for 30 minutes to a few hours, while monitoring for the completion of the reaction by TLC.[3]
-
After the reaction is complete, the solvent is removed in vacuo to yield the hydrochloride salt of the product.
-
If the free amine is desired, a basic work-up can be performed as described in the TFA protocol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
While a comprehensive biological profile for this compound is not yet publicly available, the broader class of azetidine and azetidinone derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.
General Activities of Azetidine Derivatives:
-
Antibacterial and Antifungal Activity: The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotic classes, including penicillins and cephalosporins.[4] Novel synthetic azetidinones continue to be explored for their potential to overcome antibiotic resistance.
-
Anticancer Activity: Various substituted azetidinones have demonstrated cytotoxic effects against different cancer cell lines.[4] The rigid azetidine scaffold can be used to design compounds that interact with specific targets in cancer cells.
-
Neuroprotective and CNS Activity: Some azetidine derivatives have shown potential as neuroprotective agents. For instance, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been investigated for their ability to inhibit acetylcholinesterase and protect against neurodegeneration models.
-
Anticonvulsant Activity: Certain 2-azetidinone derivatives have been screened for anticonvulsant properties and have shown activity in preclinical models.
Quantitative Data:
At present, there is a lack of specific quantitative biological data (e.g., IC₅₀, MIC values) for this compound in the public domain. Research into the biological activities of this specific compound is an area ripe for exploration.
Logical Relationship for Drug Discovery
The process from a lead compound like this compound to a potential drug candidate follows a logical progression of screening and optimization.
Caption: Logical workflow for drug discovery and development.
Conclusion
This compound is a structurally interesting compound with potential for further investigation in the field of medicinal chemistry. While its synthesis is achievable through established chemical transformations, its biological activity remains largely uncharacterized. The information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related azetidine derivatives. Further studies are warranted to elucidate the specific biological targets and pharmacological effects of this compound, which could lead to the development of novel therapeutic agents.
References
Homologs of Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Methyl 2-(azetidin-3-yl)acetate Homologs.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of homologs of this compound. This class of compounds, centered around the strained four-membered azetidine ring, has garnered significant interest in medicinal chemistry due to its potential to modulate various biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel therapeutics.
Core Compound and Its Significance
This compound is a versatile scaffold that serves as a foundational structure for the development of a diverse range of bioactive molecules. The azetidine ring, a nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to its derivatives, making it a valuable building block in drug design. Homologs of this core structure have demonstrated promising activity as inhibitors of GABA uptake, STAT3 signaling, and cholinesterases, highlighting their potential in treating neurological disorders, cancer, and other diseases. (Azetidin-3-yl)acetic acid has been identified as a structural analogue of 4-aminobutanoic acid (GABA), a key inhibitory neurotransmitter in the central nervous system.[1]
Synthetic Methodologies
The synthesis of this compound and its homologs often involves the construction of the key azetidine ring followed by functionalization. A common and effective method for the preparation of the α,β-unsaturated ester precursor, methyl (N-Boc-azetidin-3-ylidene)acetate, is the Horner-Wadsworth-Emmons (HWE) reaction.[1]
General Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction
This protocol outlines the synthesis of a key intermediate for producing various homologs.
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise.
-
Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.
Biological Activities and Structure-Activity Relationships (SAR)
Homologs of this compound have been investigated for their inhibitory effects on several key biological targets. The following sections summarize the available quantitative data and SAR insights.
GABA Uptake Inhibition
Azetidine derivatives have been explored as conformationally constrained GABA analogs for their potential as GABA uptake inhibitors. The data below presents the inhibitory activity of selected azetidine derivatives against the GABA transporters GAT-1 and GAT-3.[2]
| Compound ID | R Group | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |
| 1 | 4,4-Diphenylbutenyl | 2.83 ± 0.67 | > 100 |
| 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | > 100 |
| 3 | H | > 100 | > 100 |
| 4 | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | > 100 | 15.3 ± 4.5 |
Structure-Activity Relationship Insights:
-
The presence of a lipophilic N-substituent is crucial for potent GAT-1 inhibition.
-
Azetidin-2-ylacetic acid derivatives with bulky lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl show the highest potency at GAT-1.[2]
-
The position of the acetic acid moiety on the azetidine ring influences selectivity, with 2-substituted derivatives favoring GAT-1 and some 3-substituted derivatives showing moderate GAT-3 affinity.[2]
STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its aberrant activation is linked to various cancers. Azetidine-based compounds have emerged as potent STAT3 inhibitors.
| Compound ID | R1 Group | R2 Group | STAT3 IC50 (µM) |
| H172 (9f) | (Structure) | (Structure) | 0.38 - 0.98 |
| H182 | (Structure) | (Structure) | 0.38 - 0.98 |
| H120 (8e) | (Structure) | (Structure) | 1.75 - 2.07 |
| H105 (8f) | (Structure) | (Structure) | 1.75 - 2.07 |
Structure-Activity Relationship Insights:
-
The azetidine ring serves as a key scaffold for potent STAT3 inhibitory activity.[3][4][5]
-
Specific substitutions on the azetidine and associated phenyl rings lead to irreversible binding to STAT3, enhancing inhibitory potency.[3][4]
-
The identified compounds show high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[3][4]
Cholinesterase Inhibition
While specific data on this compound homologs as cholinesterase inhibitors is limited, the azetidine scaffold is present in other known inhibitors. The development of novel cholinesterase inhibitors is a key strategy in the management of Alzheimer's disease.
General Structure-Activity Relationship for Cholinesterase Inhibitors:
-
Many inhibitors feature a nitrogen-containing ring system that interacts with the catalytic or peripheral anionic site of the enzyme.
-
Lipophilic moieties are often incorporated to enhance binding to the active site gorge of acetylcholinesterase.
-
The presence of hydrogen bond donors and acceptors can facilitate interactions with key amino acid residues in the enzyme.
Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
Principle: This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing specific GABA transporters (e.g., GAT-1, GAT-3).
Materials:
-
HEK-293 cells stably expressing the target GABA transporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
Phosphate-buffered saline (PBS)
-
[³H]GABA
-
Scintillation cocktail
-
Test compounds (homologs of this compound)
-
Standard inhibitors (e.g., Tiagabine for GAT-1)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of the test compounds or standard inhibitor for 15-30 minutes at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
In Vitro STAT3 Inhibition Assay (EMSA)
Principle: The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of STAT3 to a specific DNA probe. Inhibitors will prevent this binding.
Materials:
-
Nuclear extracts from cells with activated STAT3
-
[³²P]-labeled double-stranded oligonucleotide probe containing the STAT3 binding site
-
Poly(dI-dC)
-
Binding buffer
-
Test compounds
-
Loading buffer
-
Non-denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing nuclear extract, poly(dI-dC), and binding buffer.
-
Add various concentrations of the test compounds to the reaction mixtures and incubate.
-
Add the [³²P]-labeled STAT3 probe to each reaction and incubate to allow for DNA-protein binding.
-
Add loading buffer and resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Dry the gel and visualize the radioactive bands using a phosphorimager.
-
Quantify the intensity of the shifted band (STAT3-DNA complex) to determine the inhibitory effect of the compounds and calculate IC50 values.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Standard inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
The homologs of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its properties through chemical modification, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and structure-activity relationships of these compounds, which will be instrumental for researchers and drug development professionals in this field. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
"synthesis of Methyl 2-(azetidin-3-yl)acetate protocol"
Application Notes and Protocols
Topic: Synthesis of Methyl 2-(azetidin-3-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring is a sought-after motif that can impart unique conformational constraints and physicochemical properties to bioactive molecules. This document provides a detailed three-step protocol for the synthesis of this compound hydrochloride, commencing from commercially available 1-Boc-3-azetidinone. The synthetic route involves a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and N-Boc deprotection.
Overall Synthetic Scheme
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate
This procedure follows the Horner-Wadsworth-Emmons (HWE) reaction to introduce the methyl acetate side chain.[1]
Methodology:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) in a three-necked flask under an inert atmosphere, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (250 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product as a white solid.
Step 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
This step involves the reduction of the exocyclic double bond via catalytic hydrogenation. This is a standard procedure for the reduction of α,β-unsaturated esters.[2][3]
Methodology:
-
Dissolve tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (e.g., 15.0 g, 66 mmol) in methanol (150 mL) in a hydrogenation vessel.
-
Add Palladium on carbon (10% Pd/C, ~1.5 g, 10 wt%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature overnight (12-16 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step. If necessary, purify by flash chromatography.
Step 3: Synthesis of this compound hydrochloride
This final step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[4][5][6]
Methodology:
-
Dissolve tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (e.g., 14.5 g, 63 mmol) in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (150 mL) at 0 °C.
-
Stir the solution at room temperature for 2-4 hours. The deprotection can be monitored by TLC until the starting material is fully consumed. No evidence of azetidine ring opening is typically observed under these conditions.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white or off-white solid.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Mol. Wt. ( g/mol ) | Molar Eq. | Expected Yield (%) |
| 1 | 1-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | 227.26 | 1.0 | 75-85% |
| 2 | Product from Step 1 | H₂, 10% Pd/C | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 229.28 | 1.0 | 95-99% |
| 3 | Product from Step 2 | 4M HCl in Dioxane | This compound hydrochloride | 165.62 | 1.0 | 90-98% |
Table 2: Representative Analytical Data
| Compound | Formula | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (ESI+) |
| Step 1 Product | C₁₁H₁₇NO₄ | ~5.8 (s, 1H), 4.6-4.4 (m, 4H), 3.7 (s, 3H), 1.45 (s, 9H) | m/z 228.1 [M+H]⁺ |
| Step 2 Product | C₁₁H₁₉NO₄ | 4.0-3.9 (m, 2H), 3.7-3.6 (m, 2H), 3.68 (s, 3H), 3.1-2.9 (m, 1H), 2.5 (d, 2H), 1.44 (s, 9H) | m/z 230.1 [M+H]⁺ |
| Final Product | C₆H₁₂ClNO₂ | (in D₂O) ~4.2-4.0 (m, 4H), 3.75 (s, 3H), 3.5-3.3 (m, 1H), 2.8 (d, 2H) | m/z 130.1 [M+H]⁺ (free base) |
| Note: NMR chemical shifts are approximate and may vary based on solvent and concentration. |
Experimental Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Selective Hydrogenation of α,β-Unsaturated Carbonyl Compounds - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
"Horner-Wadsworth-Emmons reaction for azetidine synthesis"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug development.[1][2] Their unique conformational constraints and ability to introduce non-planar exit vectors from a core scaffold make them valuable motifs for modulating the physicochemical and pharmacological properties of drug candidates.[3] The inherent ring strain of azetidines, while contributing to their synthetic challenge, also imparts a unique reactivity that can be harnessed in further chemical transformations.[4]
This document provides an overview of synthetic strategies for accessing the azetidine core, with a focus on established and reliable methods. While the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds and has been employed in the synthesis of various heterocycles, its application for the direct formation of the azetidine ring via an intramolecular cyclization is not a commonly reported method in the scientific literature.[5] Our comprehensive search of the available literature did not yield specific protocols for the synthesis of azetidines using the intramolecular Horner-Wadsworth-Emmons reaction. This suggests that this particular synthetic route may be disfavored due to the high activation energy associated with forming a strained four-membered ring via this pathway.
Therefore, these application notes will focus on well-established and versatile methods for azetidine synthesis, providing detailed protocols for key examples.
Established Synthetic Routes to Azetidines
The synthesis of azetidines is most commonly achieved through intramolecular cyclization reactions that form either a C-N or a C-C bond. Other notable methods include [2+2] cycloadditions and ring expansion reactions.[2][3]
Intramolecular C-N Bond Formation
This is the most prevalent strategy for constructing the azetidine ring, typically involving the nucleophilic attack of a nitrogen atom on an electrophilic carbon center.
a) From γ-Amino Alcohols and their Derivatives:
A reliable method involves the cyclization of 1,3-amino alcohols or their derivatives where the hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate, or halide).
b) From Epoxides:
The intramolecular ring-opening of epoxides by a tethered amine is another effective strategy for forming functionalized azetidines.
Intramolecular C-C Bond Formation
While less common, the formation of a C-C bond to close the azetidine ring offers an alternative disconnection and can be advantageous for accessing specific substitution patterns.
[2+2] Cycloaddition Reactions (Aza Paternò-Büchi Reaction)
The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, can provide direct access to substituted azetidines.[6]
Experimental Protocols
Below are detailed experimental protocols for representative examples of established azetidine synthesis methods.
Protocol 1: Synthesis of N-Tosyl-2-phenylazetidine via Intramolecular Cyclization of a γ-Amino Alcohol Derivative
This protocol details the synthesis of an N-sulfonylated azetidine from a γ-amino alcohol precursor. The hydroxyl group is first activated as a mesylate, which is then displaced by the nitrogen atom in an intramolecular fashion.
Step 1: Synthesis of N-(3-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide
-
To a solution of 3-amino-1-phenylpropan-1-ol (1.51 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added triethylamine (2.02 g, 20 mmol).
-
p-Toluenesulfonyl chloride (2.10 g, 11 mmol) is added portion-wise over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The reaction is quenched with water (20 mL) and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:2) to afford the desired product.
Step 2: Synthesis of N-Tosyl-2-phenylazetidine
-
To a solution of N-(3-hydroxy-3-phenylpropyl)-4-methylbenzenesulfonamide (3.05 g, 10 mmol) in dichloromethane (50 mL) at 0 °C is added triethylamine (1.52 g, 15 mmol).
-
Methanesulfonyl chloride (1.37 g, 12 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL).
-
The organic layer is separated, washed with brine (20 mL), and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude mesylate.
-
The crude mesylate is dissolved in tetrahydrofuran (50 mL) and sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched with water (10 mL) and the mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to yield N-tosyl-2-phenylazetidine.
Protocol 2: Synthesis of a Substituted Azetidine via Intramolecular Aminolysis of an Epoxy Amine
This protocol describes a Lewis-acid catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine to generate a substituted azetidine.[7]
General Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M) at room temperature is added La(OTf)₃ (5 mol%).
-
The reaction mixture is stirred under reflux until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to 0 °C and saturated aqueous NaHCO₃ is added.
-
The mixture is extracted with dichloromethane (3 x V).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the corresponding azetidine.[7]
Data Presentation
The following table summarizes representative yields for the synthesis of various azetidines using the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, as reported in the literature.[7]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Bn | H | 2ba | 95 |
| 2 | PMB | H | 2ca | 92 |
| 3 | n-Bu | H | 2da | 91 |
| 4 | t-Bu | H | 2ea | 93 |
| 5 | Allyl | H | 2fa | 75 |
Data extracted from a cited experimental study.[7]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of azetidines via the intramolecular cyclization of a γ-amino alcohol derivative, as detailed in Protocol 1.
Caption: General workflow for N-tosyl-azetidine synthesis.
Conclusion
The synthesis of azetidines is a dynamic area of research with significant implications for drug discovery. While the Horner-Wadsworth-Emmons reaction is a cornerstone of organic synthesis for alkene formation, its application in the direct construction of the azetidine ring appears to be an unexplored or unfavorable pathway. The methods presented in these notes, particularly those involving intramolecular C-N bond formation, represent robust and well-validated strategies for accessing a wide range of functionalized azetidines. Researchers and professionals in drug development are encouraged to consider these established protocols when designing synthetic routes to novel azetidine-containing molecules.
References
- 1. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Azetidines [manu56.magtech.com.cn]
Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine moiety is a valuable scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The synthesis of substituted azetidines is therefore of significant interest. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a robust and efficient method for forming carbon-nitrogen bonds. This application note details a protocol for the synthesis of methyl 2-(azetidin-3-yl)acetate derivatives via an aza-Michael addition of various N-nucleophiles to a methyl 2-(N-Boc-azetidin-3-ylidene)acetate acceptor. This method provides a straightforward route to functionalized 3-substituted azetidine derivatives, which are important building blocks in drug discovery.
Reaction Principle
The core of this methodology is the base-catalyzed aza-Michael addition of a nucleophilic amine to the electrophilic double bond of methyl 2-(N-Boc-azetidin-3-ylidene)acetate. The reaction is typically promoted by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The N-Boc protecting group on the azetidine ring prevents unwanted side reactions and can be readily removed in a subsequent step if required.
Experimental Protocols
General Protocol for the Aza-Michael Addition
This protocol is adapted from the work of Gudelis et al.[1][2][3][4].
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (acceptor)
-
N-nucleophile (e.g., azetidine, pyrazole, imidazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add the desired N-nucleophile (1.0-1.2 eq).
-
Add DBU (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the nucleophile.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.
Data Presentation
The following table summarizes the results for the aza-Michael addition of various heterocyclic amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, as reported by Gudelis et al.[1].
| Entry | Nucleophile | Reaction Time (h) | Product | Yield (%) |
| 1 | Azetidine | 4 | Methyl 2-(1-(1-Boc-azetidin-3-yl)azetidin-3-yl)acetate | 64 |
| 2 | 1H-Pyrazole | 16 | Methyl 2-(1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 |
| 3 | 4-Bromo-1H-pyrazole | 16 | Methyl 2-(1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |
| 4 | 3-(Trifluoromethyl)-1H-pyrazole | 16 | Methyl 2-(1-Boc-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 73 |
| 5 | 1H-Imidazole | 16 | Methyl 2-(1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |
| 6 | 1H-Benzimidazole | 16 | Methyl 2-(1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |
| 7 | 1H-Indole | 16 | Methyl 2-(1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |
Mandatory Visualizations
Reaction Scheme
Caption: General scheme for the aza-Michael addition.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Application Notes
-
Scope of Nucleophiles: This reaction is tolerant of a variety of heterocyclic amines, including both aliphatic and aromatic systems.[1] The nucleophilicity of the amine partner will influence the reaction time, with less nucleophilic aromatic heterocycles generally requiring longer reaction times.[1]
-
Catalyst and Solvent: DBU is an effective catalyst for this transformation, and acetonitrile is a suitable solvent.[1] However, for other aza-Michael additions, a range of catalysts and solvent systems have been reported, including solvent-free conditions, which could be explored for process optimization and green chemistry initiatives.[5][6]
-
Protecting Groups: The use of an N-Boc protecting group on the azetidine starting material is crucial for directing the addition to the exocyclic double bond and preventing polymerization or other side reactions. This group can be removed under acidic conditions post-reaction if the free amine is desired for further functionalization.
-
Stereoselectivity: While the cited protocol does not focus on stereoselectivity, aza-Michael additions can be rendered stereoselective through the use of chiral catalysts or auxiliaries, which is a key consideration for the synthesis of chiral drug candidates.[7]
-
Alternative Methods: While the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition is a common route to these derivatives[1][2][3], other synthetic strategies for functionalized azetidines exist and may be suitable depending on the desired substitution pattern.[8]
-
Purification: Flash column chromatography is generally effective for purifying the final products. The choice of eluent will depend on the polarity of the specific derivative synthesized.
Conclusion
The aza-Michael addition provides a versatile and efficient platform for the synthesis of a diverse library of this compound derivatives. The straightforward protocol, tolerance of various functional groups on the nucleophile, and generally good yields make this a valuable tool for medicinal chemists and researchers in drug development. Further optimization of reaction conditions and exploration of asymmetric variants can expand the utility of this powerful reaction.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Purification of Methyl 2-(azetidin-3-yl)acetate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of Methyl 2-(azetidin-3-yl)acetate using silica gel column chromatography. The method is optimized for the polar and basic nature of the target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis often results in a crude mixture containing starting materials, by-products, and other impurities. Effective purification is critical to ensure the quality and reliability of subsequent reactions and biological assays. Due to its polar nature (XLogP3 ≈ -0.3) and the presence of a basic secondary amine in the azetidine ring, purification by standard silica gel chromatography can be challenging, often leading to poor separation and product streaking.[1]
This application note describes a robust method for the purification of this compound using normal-phase column chromatography on silica gel with a modified mobile phase. The inclusion of a basic additive in the eluent neutralizes the acidic sites on the silica surface, leading to improved peak shape and efficient separation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| XLogP3 | -0.3 | PubChem[1] |
| Form | Typically an oil or low-melting solid; often handled as a hydrochloride salt.[2] | - |
| pKa (of azetidine N-H) | Estimated ~8-9 (typical for secondary amines) | - |
Table 1: Physicochemical Properties
Experimental Protocol
This protocol is divided into two stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system, followed by large-scale purification using column chromatography.
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or Ninhydrin solution
-
Standard laboratory glassware for chromatography
3.2. Stage 1: TLC Analysis for Solvent System Optimization
The goal of TLC is to find a solvent system that provides a good retention factor (Rƒ) for the desired product, ideally between 0.2 and 0.4 for good separation on a column. Given the polar and basic nature of the analyte, a mobile phase consisting of a polar organic solvent mixture with a basic additive is recommended to prevent streaking.
Procedure:
-
Prepare several eluent systems with varying polarities. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH), with a small amount of a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide.
-
Spot the crude reaction mixture onto separate TLC plates.
-
Develop the plates in chambers containing the different eluent systems.
-
Visualize the spots under UV light (if applicable) and by staining with potassium permanganate (KMnO₄) or ninhydrin.
-
Calculate the Rƒ value for the product spot in each system. The system that gives an Rƒ value in the optimal range with good separation from impurities should be selected for column chromatography.
Table 2: Representative TLC Analysis Data
| Eluent System (DCM:MeOH:TEA) | Rƒ of Product | Rƒ of Impurity 1 | Rƒ of Impurity 2 | Observations |
| 95:5:0.5 | 0.15 | 0.40 | 0.05 | Product has low mobility. |
| 90:10:0.5 | 0.30 | 0.65 | 0.10 | Good separation and optimal Rƒ. |
| 85:15:0.5 | 0.45 | 0.80 | 0.20 | Rƒ is too high; poor separation. |
| 90:10:0 (No TEA) | 0.25 (streaking) | 0.60 | 0.10 | Significant tailing of the product spot. |
3.3. Stage 2: Column Chromatography Protocol
Based on the TLC results, a gradient elution is recommended, starting with a less polar solvent mixture to elute non-polar impurities and gradually increasing the polarity to elute the target compound.
Column Preparation:
-
Select an appropriate size glass column. For purification of 1-2 grams of crude material, a column with a 4-5 cm diameter is suitable.
-
Add a small plug of cotton or glass wool to the bottom of the column.[3]
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2:0.5 DCM:MeOH:TEA). The amount of silica should be about 30-50 times the weight of the crude material.[3]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another layer of sand on top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it, ensuring the solvent level never drops below the top layer of sand.[3]
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or DCM.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully add the sample to the top of the column.
-
Begin the elution with the initial, less polar solvent system (e.g., 98:2:0.5 DCM:MeOH:TEA), collecting fractions.
-
Gradually increase the polarity of the eluent according to the gradient schedule (see Table 3).
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 3: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 4 cm diameter |
| Crude Sample Weight | 1.5 g |
| Silica Gel Weight | 60 g |
| Elution Type | Gradient Elution |
| Gradient Schedule: | |
| Eluent A | 98:2:0.5 (DCM:MeOH:TEA) |
| Eluent B | 90:10:0.5 (DCM:MeOH:TEA) |
| 0-2 Column Volumes | 100% A |
| 2-8 Column Volumes | 0% to 100% B (linear gradient) |
| 8-12 Column Volumes | 100% B |
| Flow Rate | ~10 mL/min |
| Fraction Size | 20 mL |
| Product Eluted in Fractions | 25-40 |
| Yield of Pure Product | 1.1 g (73%) |
| Purity (by ¹H NMR) | >98% |
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Conclusion
The protocol outlined in this application note provides an effective and reproducible method for the purification of this compound. The key to successful separation is the use of a basic modifier (Triethylamine) in the mobile phase to overcome the challenges associated with the compound's basicity and the acidity of the silica gel stationary phase. This method yields a highly pure product suitable for use in sensitive downstream applications in pharmaceutical and chemical research.
References
Application Notes and Protocols: Methyl 2-(azetidin-3-yl)acetate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(azetidin-3-yl)acetate and its derivatives are valuable building blocks in modern organic synthesis, particularly for the construction of complex heterocyclic molecules with potential pharmaceutical applications. The strained four-membered azetidine ring is a key pharmacophore found in a variety of natural products and synthetic compounds exhibiting a range of biological activities, including antibacterial, antihypertensive, and cytotoxic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of novel chemical entities.
Overview of Synthetic Utility
The primary utility of this compound derivatives, specifically the α,β-unsaturated precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, lies in its reactivity as a Michael acceptor. This allows for the straightforward introduction of various nucleophiles at the 3-position of the azetidine ring, leading to a diverse array of 3,3-disubstituted azetidine scaffolds. A key synthetic strategy involves a two-step process:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of the key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, from commercially available N-Boc-azetidin-3-one.[1][2]
-
Aza-Michael Addition: Conjugate addition of various nitrogen-containing heterocycles to the α,β-unsaturated ester to generate functionalized 3-substituted 3-(acetoxymethyl)azetidines.[1][2]
This approach provides a reliable and efficient route to novel heterocyclic amino acid derivatives.[1]
Experimental Protocols
Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
This protocol outlines the synthesis of the key α,β-unsaturated ester intermediate via the Horner-Wadsworth-Emmons reaction.[1][2]
Materials:
-
N-Boc-azetidin-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.05 eq) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq) in dry THF to the reaction mixture.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Quench the reaction by the careful addition of water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Diagram of Experimental Workflow: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.
Aza-Michael Addition of NH-Heterocycles
This general protocol describes the conjugate addition of various nitrogen-containing heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate.[1][2]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
-
Desired NH-heterocycle (e.g., azetidine, pyrrolidine, pyrazole)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add the desired NH-heterocycle (1.0-1.2 eq).
-
Add DBU (catalytic amount, e.g., 0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 45-65 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-substituted 3-(acetoxymethyl)azetidine.
Diagram of Experimental Workflow: Aza-Michael Addition
Caption: Workflow for the Aza-Michael addition reaction.
Quantitative Data
The following table summarizes the reported yields for the aza-Michael addition of various NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
| Entry | NH-Heterocycle | Product Yield (%) | Reference |
| 1 | Azetidine | 64 | [1] |
| 2 | 3-Hydroxyazetidine | 62 | [1] |
| 3 | Pyrrolidine | 61 | [1] |
| 4 | 3,3-Difluoropyrrolidine | 64 | [1] |
Applications in Drug Discovery
The azetidine moiety is a desirable feature in medicinal chemistry due to its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a rigid scaffold for orienting substituents in three-dimensional space. The synthetic routes described herein provide access to a wide range of novel azetidine-containing compounds that can be further elaborated and screened for biological activity. For instance, the resulting amino acid derivatives can be incorporated into peptides or used as scaffolds for the synthesis of small molecule inhibitors of various biological targets. The versatility of the aza-Michael addition allows for the introduction of a diverse set of heterocyclic fragments, which are themselves important pharmacophores.[1]
Conclusion
This compound, through its α,β-unsaturated precursor, serves as a powerful and versatile building block for the synthesis of complex, medicinally relevant molecules. The Horner-Wadsworth-Emmons reaction followed by aza-Michael addition is a robust and scalable synthetic strategy for the diversification of the azetidine scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this valuable building block in their drug discovery and development efforts.
References
Application Notes and Protocols: Synthesis of Novel Neuroprotective Agents from Methyl 2-(azetidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel neuroprotective agents derived from Methyl 2-(azetidin-3-yl)acetate. The described methodologies are based on the successful synthesis of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, which have demonstrated significant neuroprotective activities in preclinical models of Parkinson's and Alzheimer's disease.
Introduction
Azetidine-containing compounds are increasingly recognized for their potential in central nervous system (CNS) drug discovery. This protocol focuses on the derivatization of this compound to generate novel compounds with neuroprotective properties. The synthesized compounds have been shown to exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. Notably, select derivatives have demonstrated significant neuroprotection in cellular models of neurodegeneration by reducing oxidative stress and caspase-3/7 activity.[1][2][3]
Synthesis and Neuroprotective Activity
A series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives were synthesized and evaluated for their neuroprotective potential. The synthesis commences from N-Boc-3-azetidinone, a readily available starting material. The key synthetic steps involve a Horner-Wadsworth-Emmons reaction followed by a rhodium(I)-catalyzed conjugate addition of various arylboronic acids.[1][2] Subsequent modifications, including deprotection and N-alkylation or N-acylation, lead to a diverse library of final compounds.
One of the most promising compounds from this library, designated as compound 28 , exhibited the highest neuroprotective effect in both salsolinol-induced (a model relevant to Parkinson's disease) and glutamate-induced (a model relevant to Alzheimer's disease) neurodegeneration assays.[1][3]
Quantitative Data Summary
The following tables summarize the biological activity of key synthesized compounds.
Table 1: Cholinesterase Inhibitory Activity [1]
| Compound | eeAChE IC50 (µM) | eqBChE IC50 (µM) |
| 10 | 131.88 | > 500 |
| 11 | 105.36 | 210.11 |
| 12 | 98.45 | 150.23 |
| 13 | 85.12 | 110.54 |
| 14 | 76.98 | 95.67 |
| 15 | 52.82 | 54.47 |
| 16 | 68.43 | 88.12 |
| 18 | 92.15 | > 500 |
| 19 | 88.34 | 450.18 |
| 20 | 75.67 | 320.45 |
| 21 | 65.89 | 280.98 |
| 22 | 58.12 | 150.76 |
| 23 | 61.34 | 180.43 |
| 24 | 70.11 | 210.87 |
| 25 | 81.56 | 350.12 |
| 26 | 55.43 | 98.54 |
| 27 | 63.87 | 120.32 |
| 28 | 72.09 | 180.91 |
| Galantamine | 1.25 | 8.45 |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase
Table 2: Neuroprotective Activity of Compound 28 [1]
| Neurotoxicity Model | Cell Viability (%) |
| Control | 100 |
| Salsolinol (800 µM) | 63.06 ± 0.39 |
| Salsolinol + Compound 28 (10 µM) | 85.12 ± 1.23 |
| Glutamate (5 mM) | 55.21 ± 2.11 |
| Glutamate + Compound 28 (10 µM) | 78.98 ± 1.87 |
Experimental Protocols
General Synthesis Workflow
The overall synthetic strategy to access the target neuroprotective agents is depicted below.
Caption: General synthetic workflow for the preparation of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.
Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
This protocol describes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester intermediate.
Materials:
-
N-Boc-3-azetidinone
-
Trimethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add trimethyl phosphonoacetate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Protocol 2: Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids
This protocol details the introduction of the aryl moiety at the 3-position of the azetidine ring.
Materials:
-
Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate
-
Arylboronic acid (1.5 eq)
-
[Rh(cod)Cl]₂ (0.025 eq)
-
1,4-Dioxane/Water (10:1)
-
Potassium hydroxide (2.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water, add the corresponding arylboronic acid (1.5 eq).
-
Add [Rh(cod)Cl]₂ (0.025 eq) and potassium hydroxide (2.0 eq) to the mixture.
-
Heat the reaction mixture at 80 °C for 4-6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: N-Boc Deprotection and N-Functionalization
This protocol outlines the final steps to generate the library of target compounds.
Materials:
-
3-Aryl-3-(tert-butoxycarbonyl)azetidinyl acetic acid methyl ester derivative
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Alkyl halide or acyl chloride (for N-functionalization)
-
Triethylamine or Diisopropylethylamine (DIPEA) (for N-functionalization)
-
Dichloromethane (DCM) or Acetonitrile (ACN) (for N-functionalization)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure for N-Boc Deprotection:
-
Dissolve the Boc-protected azetidine derivative in 4 M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Procedure for N-Alkylation/N-Acylation:
-
To a solution of the deprotected azetidine hydrochloride salt in an appropriate solvent (e.g., DCM or ACN), add a base such as triethylamine or DIPEA (2.5 eq).
-
Add the corresponding alkyl halide or acyl chloride (1.2 eq) and stir the reaction at room temperature for 12-16 hours.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final compound by an appropriate method (e.g., column chromatography or recrystallization).
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of the synthesized 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, particularly compound 28, are attributed to their ability to mitigate oxidative stress and inhibit apoptosis. A proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of neuroprotection by Compound 28.
This pathway highlights how cellular stressors like glutamate and salsolinol induce oxidative stress and activate caspases, leading to neurodegeneration. Compound 28 is proposed to interfere with these processes, thereby exerting its neuroprotective effects.[1][3]
Conclusion
The synthetic route starting from this compound and its precursors provides a versatile platform for the development of novel neuroprotective agents. The detailed protocols and biological data presented herein offer a solid foundation for researchers in the field of medicinal chemistry and neuropharmacology to explore this promising class of compounds further for the potential treatment of neurodegenerative diseases.
References
Application Notes and Protocols: Synthesis of Novel GABA Analogues from Methyl 2-(azetidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. The development of GABA analogues is a significant area of research in medicinal chemistry, aimed at creating compounds with improved pharmacokinetic properties and therapeutic efficacy for treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1] (Azetidin-3-yl)acetic acid serves as a conformationally constrained structural analogue of GABA.[2] This document provides detailed protocols for the synthesis of novel GABA analogues starting from Methyl 2-(azetidin-3-yl)acetate, a versatile building block for introducing the azetidine scaffold.
The general strategy involves a two-step process:
-
N-functionalization of the azetidine ring of this compound via N-alkylation or N-acylation to introduce diverse substituents.
-
Hydrolysis of the methyl ester to yield the final carboxylic acid, the desired GABA analogue.
These protocols are intended to provide a foundational methodology for researchers to generate libraries of novel GABA analogues for further biological evaluation.
Synthetic Workflow
The overall synthetic scheme for the preparation of GABA analogues from this compound is depicted below. This workflow allows for the introduction of a wide variety of chemical moieties at the nitrogen atom of the azetidine ring, enabling the exploration of structure-activity relationships.
References
- 1. Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidine moieties are increasingly incorporated into modern pharmaceuticals due to their unique conformational properties, which can impart improved metabolic stability, solubility, and target-binding affinity. The functionalization of the azetidine nitrogen is a critical step in the synthesis of diverse compound libraries for drug discovery. This application note provides detailed protocols for the N-alkylation of methyl 2-(azetidin-3-yl)acetate, a versatile building block, via two common and effective methods: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Reaction Overview
The N-alkylation of this compound can be achieved through two primary pathways, each with its own advantages and substrate scope.
-
Direct N-Alkylation: This method involves the reaction of the secondary amine of the azetidine with an alkyl halide in the presence of a base. While straightforward, this reaction can sometimes lead to overalkylation, yielding a quaternary ammonium salt.[1]
-
Reductive Amination: A widely used and generally more controlled method, reductive amination involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product.[2][3][4] This method avoids the issue of overalkylation.[2]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halide
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to neutralize the hydrochloride salt.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol details the N-alkylation of this compound using an aldehyde or ketone and a mild reducing agent. Sodium triacetoxyborohydride is often a preferred reducing agent for this transformation.[4]
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in dichloromethane (0.1-0.2 M).
-
If starting from the hydrochloride salt, add a base such as triethylamine (1.1 eq) to free the amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.[4]
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated azetidine.
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of azetidines, which can be adapted for this compound.
Table 1: Representative Conditions for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 70-90 | General Knowledge |
| Methyl iodide | DIPEA | DMF | 25 | 60-85 | General Knowledge |
| Ethyl bromoacetate | NaHCO₃ | Acetonitrile | 60 | 65-80 | General Knowledge |
Table 2: Representative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Acetone | NaBH(OAc)₃ | DCE | 25 | 80-95 | [4] |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 85-98 | [4] |
| Cyclohexanone | NaBH₃CN | Methanol | 25 | 75-90 | [2][5] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound via reductive amination.
Caption: Workflow for N-alkylation via reductive amination.
References
Application Notes: Analytical Characterization of Methyl 2-(azetidin-3-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-(azetidin-3-yl)acetate is a heterocyclic compound featuring a four-membered azetidine ring, a structure of increasing interest in medicinal chemistry.[1] The azetidine motif can influence the pharmacokinetic properties of drug candidates.[2] Accurate and comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this molecule, ensuring reliable results in research and development. These notes provide detailed protocols for the characterization of this compound using modern analytical techniques.
Physicochemical Properties
A summary of the key computed and known properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| Monoisotopic Mass | 129.078978594 Da | PubChem |
| CAS Number | 890849-61-3 | [3] |
| SMILES | COC(=O)CC1CNC1 | [3] |
| Topological Polar Surface Area | 38.3 Ų | [3] |
Analytical Methods and Protocols
The comprehensive characterization of this compound involves a combination of spectroscopic and chromatographic techniques to elucidate its structure and determine its purity.
Overall Characterization Workflow
The logical flow for identifying and qualifying a new batch of this compound is outlined below. The process begins with sample preparation, followed by parallel spectroscopic and chromatographic analyses, which converge for final structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestreNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.[4]
Expected Spectral Data While specific experimental data for the parent compound is not widely published, the following table presents predicted chemical shifts based on the analysis of similar azetidine structures and general principles.
| Atom Position (See Structure) | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity / Notes |
| 1 (NH) | 2.0 - 3.5 | - | Broad singlet (exchangeable) |
| 2, 4 (CH₂) | 3.5 - 4.0 | 45 - 55 | Multiplet |
| 3 (CH) | 2.8 - 3.4 | 30 - 40 | Multiplet |
| 5 (CH₂) | 2.4 - 2.8 | 35 - 45 | Doublet |
| 6 (C=O) | - | 170 - 175 | Carbonyl ester |
| 7 (OCH₃) | ~3.7 | 50 - 55 | Singlet |
Structure for NMR Assignment:
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Experimental Protocol (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use a soft ionization technique, typically Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Mass Analyzer: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical calculated mass. The mass difference should be less than 5 ppm.
Expected Data
| Parameter | Value |
| Ion | [M+H]⁺ |
| Theoretical m/z | 130.0863 |
| Elemental Composition | C₆H₁₂NO₂⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[5] It provides a characteristic "fingerprint" based on the vibrations of chemical bonds.[6]
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflection (ATR) accessory. If the sample is an oil, a thin film can be applied.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[5]
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify characteristic absorption bands for the functional groups.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3400 | N-H (amine) | Stretching |
| 2850 - 3000 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| 1150 - 1250 | C-O (ester) | Stretching |
| 1000 - 1200 | C-N (amine) | Stretching |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and quantifying any impurities. Due to the polar and basic nature of the molecule, a method without derivatization can be challenging.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with an ion-pairing agent may be suitable.
Experimental Protocol (HPLC-UV)
-
Chromatographic System: HPLC with a UV detector.
-
Column: A HILIC column (e.g., Silica-based, 150 mm x 4.6 mm, 3.5 µm) is a good starting point for polar compounds without derivatization.[7]
-
Mobile Phase: An isocratic mobile phase could consist of Acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.85) in a 75:25 ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the ester carbonyl may show some absorbance).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Validation Parameters The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[8]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. docbrown.info [docbrown.info]
- 5. API Identification Using FTIR Spectroscopy - Edinburgh Analytical [edinburghanalytical.com]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Horner-Wadsworth-Emmons (HWE) Reactions for Azetidine-Containing Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of molecules containing the azetidine moiety.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Causes & Solutions
-
Inefficient Deprotonation of the Phosphonate:
-
Weak Base: The pKa of the phosphonate ester determines the required base strength. For simple alkyl phosphonates, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are often necessary.[1] For more acidic phosphonates (e.g., those with adjacent electron-withdrawing groups), milder bases can be effective.
-
Steric Hindrance: A bulky phosphonate or a sterically hindered base can slow down or prevent deprotonation. Consider using a less hindered base or increasing the reaction temperature.
-
Solution: If using a mild base, switch to a stronger, non-nucleophilic base. Ensure the base is fresh and properly handled to maintain its reactivity. The use of additives like lithium chloride (LiCl) with weaker bases such as DBU or triethylamine can increase the acidity of the phosphonate proton, facilitating deprotonation.[2]
-
-
Poor Reactivity of the Carbonyl Substrate:
-
Sterically Hindered Ketones: Azetidine-containing ketones can be sterically demanding. The HWE reaction is generally more effective with aldehydes than ketones.[3] For hindered ketones, longer reaction times, higher temperatures, or the use of a more nucleophilic phosphonate carbanion may be required.
-
Electron-Rich Carbonyls: Electron-donating groups on the azetidine ring or adjacent to the carbonyl can decrease its electrophilicity. The use of Lewis acids can sometimes help to activate the carbonyl group, but care must be taken to avoid side reactions with the azetidine nitrogen.
-
-
Decomposition of Starting Materials or Product:
-
Base Sensitivity: Azetidines can be sensitive to strong bases, potentially leading to ring-opening or other side reactions.[4] The Masamune-Roush conditions (LiCl and DBU or another amine base) are a milder alternative for base-sensitive substrates.[3][5]
-
Temperature Instability: Prolonged heating can lead to decomposition. Monitor the reaction progress closely and avoid unnecessarily high temperatures.
-
-
Suboptimal Solvent Choice:
-
Solvent Polarity: The solvent can influence the solubility of reagents and the stability of intermediates. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are commonly used solvents for the HWE reaction.[5] For certain base combinations, more polar solvents like dimethylformamide (DMF) might be beneficial, but compatibility with the azetidine substrate should be considered.
-
Issue 2: Poor (E/Z) Stereoselectivity
Potential Causes & Solutions
-
Reaction Conditions Favoring the undesired Isomer:
-
General Trend: The standard HWE reaction typically favors the formation of the (E)-alkene.[5][6]
-
Achieving (Z)-Selectivity: To favor the (Z)-alkene, the Still-Gennari modification is employed. This involves using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.[3][7] The electron-withdrawing groups on the phosphonate accelerate the elimination step, leading to kinetic control and formation of the (Z)-isomer.[3]
-
Phosphonate Structure: The steric bulk of the phosphonate ester groups can also influence stereoselectivity. For instance, switching from dimethyl to diisopropyl phosphonates has been shown to improve (Z,E):(E,E) selectivity in certain cases.[5]
-
-
Equilibration of Intermediates:
-
Reversibility of the Initial Addition: The initial addition of the phosphonate carbanion to the carbonyl is often reversible.[7] To achieve high stereoselectivity, the conditions should favor one diastereomeric intermediate over the other and proceed to the elimination product without significant equilibration.
-
Temperature Effects: Higher reaction temperatures can lead to increased equilibration and lower stereoselectivity.[6] Running the reaction at lower temperatures (e.g., -78 °C) often improves selectivity.
-
Issue 3: Difficulty in Product Purification
Potential Causes & Solutions
-
Removal of the Phosphate Byproduct:
-
Aqueous Workup: A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by an aqueous extraction.[5][6] Ensure thorough extraction with water or brine.
-
Polarity of the Product: If the azetidine-containing product is also highly polar and water-soluble, separation can be challenging. In such cases, column chromatography on silica gel is usually effective.
-
-
Separation of (E) and (Z) Isomers:
-
Chromatography: The (E) and (Z) isomers of the product often have slightly different polarities and can usually be separated by flash column chromatography. Careful selection of the eluent system is crucial.
-
Crystallization: If one isomer is crystalline, fractional crystallization may be a viable purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion.[6] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming an intermediate betaine or oxaphosphetane.[3] Subsequent elimination of a dialkylphosphate salt yields the alkene product.[6] The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric intermediates and the rate of their interconversion versus elimination.[6]
Q2: How do I choose the right base for my HWE reaction involving an azetidine?
A2: The choice of base depends on the acidity of your phosphonate and the sensitivity of your azetidine substrate.
-
For standard phosphonates: Strong bases like NaH, LDA, or n-BuLi are effective.
-
For base-sensitive azetidines: Milder conditions are recommended. The Masamune-Roush conditions (LiCl with DBU or Hünig's base) are an excellent choice.[2] Other mild bases have also been developed.[6]
Q3: My reaction is giving a mixture of (E) and (Z) isomers. How can I improve the selectivity?
A3:
-
For (E)-selectivity:
-
For (Z)-selectivity:
-
Utilize the Still-Gennari modification with bis(2,2,2-trifluoroethyl) or similar electron-withdrawing phosphonates.[3]
-
Use a bulky, non-coordinating base like KHMDS with 18-crown-6.
-
Run the reaction at low temperatures (-78 °C).
-
Q4: Can I use ketones in the HWE reaction with azetidine-containing phosphonates?
A4: Yes, phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react with ketones, including sterically hindered ones.[3] However, reactions with ketones are often slower and may require more forcing conditions (higher temperatures, longer reaction times) than with aldehydes. The stereoselectivity of HWE reactions with ketones is often poor to modest.[6]
Q5: What are some common side reactions to be aware of when working with azetidines in HWE reactions?
A5: The primary concern with azetidines is their potential for ring-opening under certain conditions. Strongly basic or acidic conditions, as well as high temperatures, can promote the cleavage of the strained four-membered ring.[8][9] It is also important to consider the compatibility of other functional groups on the azetidine substrate with the reaction conditions.
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on (E/Z) Selectivity
| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | (E:Z) Ratio | Yield (%) | Reference |
| Triethyl phosphonoacetate | Aromatic Aldehyde | NaH | THF | 23 | >95:5 | High | [6] |
| Diethyl (cyanomethyl)phosphonate | Aliphatic Aldehyde | KHMDS/18-crown-6 | THF | -78 | 5:95 | Good | [3] |
| Diisopropyl phosphonate derivative | Aldehyde | Paterson conditions | - | - | 95:5 (Z,E:E,E) | - | [5] |
| Weinreb amide-type HWE reagent | Aldehyde | iPrMgBr | THF | 50 | 96:4 | 28 | [10] |
| Triethyl 2-phosphonopropionate | Aromatic Aldehyde | LiOH·H₂O | Neat | RT | 95-99:5-1 | 83-97 | [11] |
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction with an Azetidine-Containing Aldehyde
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C, add the phosphonate ester (1.1 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of the azetidine-containing aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari Conditions for (Z)-Selective HWE Reaction
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF (0.1 M) under an inert atmosphere at -78 °C, add a solution of KHMDS (1.05 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the azetidine-containing aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Continue stirring at -78 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography to isolate the (Z)-alkene.
Visualizations
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 2-(azetidin-3-yl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Problem 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction to form Methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
-
Question: My Horner-Wadsworth-Emmons reaction is giving a low yield of the desired α,β-unsaturated ester. What are the possible causes and solutions?
-
Answer: Low yields in the HWE reaction can stem from several factors:
-
Incomplete deprotonation of the phosphonate reagent: Ensure the sodium hydride (NaH) is fresh and the reaction is performed under strictly anhydrous conditions. The reaction temperature during deprotonation is critical; maintain it at 0°C before adding the N-Boc-azetidin-3-one.
-
Degradation of N-Boc-azetidin-3-one: This starting material can be unstable. It is advisable to use it fresh or store it properly at low temperatures.
-
Suboptimal reaction time or temperature: The reaction of the ylide with the ketone typically requires warming to room temperature and stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Difficult purification: The product can be an oil, and purification by column chromatography may lead to losses. Ensure proper selection of the eluent system to achieve good separation from residual phosphonate byproducts.
-
Problem 2: Incomplete reduction of the double bond in Methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
-
Question: The catalytic hydrogenation of the unsaturated ester is not going to completion. How can I improve this reaction?
-
Answer: Incomplete hydrogenation can be due to:
-
Catalyst deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities. Ensure the starting material is pure and the solvent is of high quality.
-
Insufficient hydrogen pressure: While this reaction often proceeds at atmospheric pressure, increasing the hydrogen pressure may be necessary for complete conversion.
-
Poor catalyst dispersion: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture, maximizing its contact with the substrate.
-
Reaction time: The reaction may require a longer duration for full conversion. Monitor by TLC or NMR.
-
Problem 3: Formation of byproducts during N-Boc deprotection.
-
Question: I am observing significant byproduct formation during the final N-Boc deprotection step. What are these byproducts and how can I avoid them?
-
Answer: The most common side reaction during acid-catalyzed deprotection of the N-Boc group in the presence of a methyl ester is the hydrolysis of the ester to the corresponding carboxylic acid.
-
To minimize ester hydrolysis:
-
Use anhydrous acidic conditions, for example, HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Perform the reaction at a low temperature (e.g., 0°C) and monitor carefully to stop the reaction as soon as the deprotection is complete.
-
Careful work-up is also crucial. Neutralize the acid promptly with a suitable base (e.g., sodium bicarbonate) at low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound? A1: The overall yield can vary significantly based on the efficiency of each step. A reasonable expected yield would be in the range of 50-70% over the three steps, assuming successful optimization of each reaction.
Q2: How can I confirm the structure of the final product and its intermediates? A2: Standard analytical techniques are used for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups like carbonyls (C=O) and N-H bonds.
Q3: Are there any specific safety precautions I should take during this synthesis? A3: Yes, several safety precautions are necessary:
-
Sodium hydride (NaH): Is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalytic hydrogenation: Involves flammable hydrogen gas. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition must be excluded.
-
Trifluoroacetic acid (TFA): Is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Summary of Reaction Steps and Potential Side Products
| Step | Reaction | Starting Materials | Reagents | Key Product | Potential Side Products / Impurities |
| 1 | Horner-Wadsworth-Emmons | N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate | Sodium hydride, THF | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Unreacted starting materials, Phosphonate byproducts, Z-isomer of the product |
| 2 | Catalytic Hydrogenation | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | H₂, Pd/C, Methanol | Methyl 2-(N-Boc-azetidin-3-yl)acetate | Unreacted starting material, Over-reduced products (though less likely for this substrate) |
| 3 | N-Boc Deprotection | Methyl 2-(N-Boc-azetidin-3-yl)acetate | Trifluoroacetic acid, Dichloromethane | This compound | 2-(Azetidin-3-yl)acetic acid (from ester hydrolysis), Unreacted starting material |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (HWE Reaction)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 2-(N-Boc-azetidin-3-yl)acetate (Catalytic Hydrogenation)
-
To a solution of Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in methanol, add 10% Palladium on carbon (10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 3: Synthesis of this compound (N-Boc Deprotection)
-
To a solution of Methyl 2-(N-Boc-azetidin-3-yl)acetate (1.0 eq) in dichloromethane at 0°C, add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction mixture at 0°C to room temperature, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Common side reaction during N-Boc deprotection.
Caption: Troubleshooting decision tree for the synthesis.
Technical Support Center: Aza-Michael Addition with Azetidine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aza-Michael additions involving azetidine substrates.
Frequently Asked Questions (FAQs)
Q1: What is the aza-Michael addition and why is it useful for azetidine substrates?
The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction involving the conjugate addition of a nitrogen nucleophile, such as an amine, to an electron-deficient alkene (a Michael acceptor).[1][2] This reaction is particularly valuable for the functionalization of azetidines, creating more complex and substituted four-membered ring structures that are important in medicinal chemistry.[3][4]
Q2: What are the most common Michael acceptors used with azetidine?
Common Michael acceptors include α,β-unsaturated esters, nitriles, and ketones. For instance, methyl 2-(azetidin-3-ylidene)acetate is a frequently used Michael acceptor where the exocyclic double bond is reactive towards nucleophilic attack by another amine.[1]
Q3: What catalysts are typically used for aza-Michael additions with azetidine?
A range of catalysts can be employed, including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1] The choice of catalyst can significantly impact reaction efficiency and selectivity. In some cases, the reaction can proceed without a catalyst, although it may be slower.[5] Lewis acids and enzymes have also been explored as promoters for aza-Michael additions in a broader context.[1]
Q4: How does the choice of solvent affect the reaction?
The solvent can have a considerable effect on the reaction outcome. Acetonitrile is a commonly used solvent that has been shown to be effective.[1] Other solvents like ethanol and 1,4-dioxane have also been used, though they may result in lower yields depending on the specific reactants and conditions.[5]
Q5: What are potential side reactions to be aware of?
The primary side reactions include the formation of regioisomers if the azetidine or the Michael acceptor has multiple reactive sites. For example, the reaction of 1,2,3-benzotriazole with an α,β-unsaturated ester can lead to a mixture of N-1 and N-2 adducts.[1] Another potential side reaction is the formation of a bis-adduct, where a primary amine on the Michael acceptor reacts with a second equivalent of the azetidine.[6] Additionally, cleavage of ester groups on the Michael acceptor can occur, especially with strong nucleophilic bases.[1]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes & Solutions
-
Cause: Lack of a catalyst or an inappropriate catalyst.
-
Cause: Unsuitable solvent.
-
Solution: Solvent choice can significantly impact yield. Acetonitrile is often a good starting point. If yields are low, consider screening other solvents like THF or 1,4-dioxane, while avoiding less effective ones like ethanol in certain cases.[5]
-
-
Cause: Low reaction temperature or insufficient reaction time.
-
Solution: Some aza-Michael additions require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to determine the optimal reaction time.[1] Reaction times can vary from a few hours to over 16 hours depending on the nucleophilicity of the amine.[1]
-
-
Cause: Poor quality of starting materials.
-
Solution: Ensure the purity of the azetidine substrate and the Michael acceptor. Impurities can interfere with the reaction.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Causes & Solutions
-
Cause: Formation of regioisomers.
-
Solution: This is common when using azetidines with multiple nitrogen atoms or Michael acceptors with tautomeric forms. The choice of catalyst and solvent can influence regioselectivity. For instance, DBU has been used to achieve regioselective synthesis of 1-substituted 1H-indazoles.[1] Careful analysis of the product mixture using techniques like 2D NMR (NOESY, HMBC) is crucial to identify the different isomers.[1]
-
-
Cause: Formation of bis-adducts.
-
Solution: This can occur when the Michael acceptor is a primary amine that can react with two equivalents of the Michael acceptor. To minimize this, use a stoichiometric excess of the primary amine Michael acceptor.
-
-
Cause: Decomposition of starting materials or products.
-
Solution: The use of a non-nucleophilic base like DBU can help prevent side reactions such as the cleavage of an ester group on the Michael acceptor.[1] If the product is unstable, consider performing the reaction at a lower temperature for a longer duration.
-
Problem 3: Difficulties in Product Isolation and Purification
Possible Causes & Solutions
-
Cause: Co-elution of the product with starting materials or byproducts during chromatography.
-
Solution: Optimize the solvent system for flash column chromatography. A gradient elution might be necessary to achieve good separation. Common eluents include mixtures of n-hexane and acetone or ethyl acetate.[1]
-
-
Cause: Product is a thick, intractable oil.
-
Solution: This can sometimes be due to residual solvent or impurities. Ensure complete removal of the solvent under high vacuum. If the product is inherently an oil, it may be possible to induce crystallization by scratching the flask or seeding with a small crystal.
-
-
Cause: Product decomposition on silica gel.
-
Solution: Some amine-containing compounds can be sensitive to the acidic nature of silica gel. In such cases, consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Aza-Michael Addition of 1,2,4-Triazole to Methyl (N-Boc-azetidin-3-ylidene)acetate. [5]
| Entry | Base/Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | Acetonitrile | 65 | 16 | 46 |
| 2 | None | Acetonitrile | 65 | 24 | 0 |
| 3 | LiF | Acetonitrile | 65 | 24 | 0 |
| 4 | LiCl | Acetonitrile | 65 | 24 | 0 |
| 5 | Cs₂CO₃ | Acetonitrile | 65 | 16 | Moderate |
| 6 | KOAc | Acetonitrile | 65 | 16 | Moderate |
| 7 | K₃PO₄ | Acetonitrile | 65 | 16 | Moderate |
| 8 | K₂CO₃ | Acetonitrile | 65 | 16 | 65 |
| 9 | K₂CO₃ | Ethanol | 65 | 16 | 44 |
| 10 | K₂CO₃ | 1,4-Dioxane | 65 | 16 | 60 |
Experimental Protocols
General Experimental Protocol for Aza-Michael Addition of an NH-Heterocycle to Methyl (N-Boc-azetidin-3-ylidene)acetate[1]
-
Reaction Setup: To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) in acetonitrile, add the corresponding NH-heterocycle (1.1 eq) and the base catalyst (e.g., DBU, 1.2 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 65 °C) for the required time (typically 4-16 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC/MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the aza-Michael addition.
Caption: Troubleshooting flowchart for low or no product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-(azetidin-3-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(azetidin-3-yl)acetate synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the synthetic route. Two primary routes are covered:
-
Route 1: Starting from N-Boc-3-azetidinone via a Horner-Wadsworth-Emmons (HWE) reaction, followed by reduction and deprotection.
-
Route 2: Starting from N-Boc-3-cyanoazetidine via hydrolysis and esterification.
Route 1: Troubleshooting
Issue 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction to form methyl (N-Boc-azetidin-3-ylidene)acetate.
| Possible Cause | Recommendation |
| Incomplete deprotonation of the phosphonate reagent. | Ensure the sodium hydride (NaH) is fresh and properly handled to avoid moisture contamination. Use a 60% dispersion in mineral oil for optimal reactivity. |
| Degradation of N-Boc-3-azetidinone. | Add the solution of N-Boc-3-azetidinone to the reaction mixture at a low temperature (e.g., 0 °C) to minimize potential side reactions. |
| Insufficient reaction time. | Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion. |
Issue 2: Incomplete or slow reduction of the double bond in methyl (N-Boc-azetidin-3-ylidene)acetate.
| Possible Cause | Recommendation |
| Catalyst poisoning or inactivity. | Use a fresh batch of palladium on carbon (Pd/C) or Raney Nickel. Ensure the solvent is free of impurities that could poison the catalyst. Diphenyl sulfide can be used as a catalyst poison to improve selectivity in some hydrogenations, but should be avoided here.[1] |
| Insufficient hydrogen pressure. | While atmospheric pressure may be sufficient, increasing the hydrogen pressure (e.g., up to 50 psi) can improve the reaction rate and yield. |
| Steric hindrance. | If the substrate is sterically hindered, consider using a more active catalyst or increasing the catalyst loading. |
Issue 3: Low yield or side reactions during N-Boc deprotection.
| Possible Cause | Recommendation |
| Azetidine ring opening under harsh acidic conditions. | The strained azetidine ring can be susceptible to opening under strongly acidic conditions.[2][3] Use milder deprotection conditions. 4M HCl in dioxane is often preferred over neat trifluoroacetic acid (TFA) for substrates with acid-sensitive groups.[4][5][6][7] |
| Ester hydrolysis. | Ensure anhydrous conditions during deprotection, especially when using HCl in dioxane. The presence of water can lead to the hydrolysis of the methyl ester. |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary, but proceed with caution to avoid ring opening. |
Route 2: Troubleshooting
Issue 1: Low yield in the hydrolysis of N-Boc-3-cyanoazetidine.
| Possible Cause | Recommendation |
| Incomplete hydrolysis of the nitrile. | Both acidic and basic conditions can be used for nitrile hydrolysis.[8][9][10] For acid hydrolysis, heating with aqueous HCl is common. For basic hydrolysis, refluxing with NaOH or KOH followed by acidic workup is effective. The choice may depend on the stability of the Boc group to the conditions. |
| Degradation of the Boc protecting group. | Prolonged heating under strongly acidic conditions can lead to premature deprotection of the Boc group. Monitor the reaction closely and use the minimum necessary reaction time. |
| Difficulty in product isolation. | After basic hydrolysis, the product will be a carboxylate salt. Careful acidification is required to protonate the carboxylic acid for extraction. |
Issue 2: Low yield in the esterification of N-Boc-azetidine-3-carboxylic acid.
| Possible Cause | Recommendation |
| Unfavorable equilibrium in Fischer esterification. | Use a large excess of methanol and a catalytic amount of a strong acid (e.g., H₂SO₄) to drive the equilibrium towards the product.[11][12][13][14] |
| Steric hindrance around the carboxylic acid. | If Fischer esterification gives low yields, consider alternative methods like the Mitsunobu reaction, which is effective for converting alcohols to esters under milder conditions, though it involves more complex reagents.[2][3][15][16][17] |
| Side reactions with the azetidine ring. | Avoid excessively high temperatures during Fischer esterification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. Published yields for analogous multi-step syntheses involving azetidine derivatives often range from 40% to 70%. Individual step yields are typically higher. For example, N-Boc deprotection with 4N HCl in dioxane can proceed with yields of 79-90% for related 3-aryl-3-azetidinyl acetic acid methyl esters.[18]
Q2: Which catalyst is better for the hydrogenation of methyl (N-Boc-azetidin-3-ylidene)acetate: Pd/C or Raney Nickel?
A2: Both Pd/C and Raney Nickel are effective catalysts for hydrogenation.[19][20][21][22][23] Pd/C is often preferred due to its ease of handling and lower pyrophoric risk compared to activated Raney Nickel. However, Raney Nickel can be more active for certain substrates. The optimal choice may require screening of both catalysts under various conditions (solvent, temperature, pressure).
Q3: Can I use TFA for the N-Boc deprotection step?
A3: Yes, TFA in a solvent like dichloromethane (DCM) is a common reagent for Boc deprotection.[24] However, due to the acid sensitivity of the azetidine ring, this method may lead to lower yields or the formation of side products through ring-opening.[2] Using 4M HCl in an anhydrous solvent like dioxane is often a milder and more selective alternative for azetidine-containing compounds.[4][5][7][25]
Q4: My final product is unstable. How can I improve its stability?
A4: The free base of this compound can be unstable. It is often recommended to isolate and store the product as a hydrochloride salt, which is typically more stable. This can be achieved by performing the N-Boc deprotection with HCl in dioxane and isolating the resulting salt directly.
Q5: What is the best way to purify the final product?
A5: If the product is isolated as the hydrochloride salt, recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/ether) is a common purification method. If the free base is obtained, silica gel column chromatography can be used, but care should be taken as the basicity of the amine may cause issues on silica. Using a mobile phase containing a small amount of a basic modifier like triethylamine can help to mitigate this.
Quantitative Data Summary
The following tables summarize reported yields for key reaction types in the synthesis of this compound and related compounds.
Table 1: N-Boc Deprotection of Azetidine Derivatives
| Substrate | Reagent | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| tert-butyl 3-(2-methoxy-2-oxoethyl)-3-phenylazetidine-1-carboxylate | 4 N HCl | Dioxane | - | rt | 79-90 | [18] |
| (R)-2-(tert-butoxycarbonylamino)-2-phenylethyl methanesulfonate | 4 M HCl | Dioxane | 1 | rt | 65 | [5] |
| General N-Boc amines | 20% TFA | DCM | 2 | 0 °C to rt | Variable | [26] |
| N-Boc amino acids | 4 M HCl | Dioxane | 0.5 | rt | High | [25] |
Table 2: Catalytic Hydrogenation of Related Unsaturated Compounds
| Substrate Type | Catalyst | Solvent | Pressure | Temperature | Yield (%) | Reference |
| N-Boc-indoles | Ru-complex | Methanol | 50 atm H₂ | 80 °C | >99 | |
| Quinolines | Ni/C | Ethanol | 40 bar H₂ | 100 °C | 99 | [23] |
| Alkenes | Pd/C | Various | Atmospheric | rt | High | [27] |
Table 3: Esterification of N-Boc-amino Acids
| Carboxylic Acid | Alcohol | Method | Catalyst/Reagents | Yield (%) | Reference |
| General Carboxylic Acid | Methanol | Fischer | H₂SO₄ | ~65-99 | [12] |
| N-Boc-amino acid | General Alcohol | Mitsunobu | DEAD, PPh₃ | High | [2][15][17] |
Experimental Protocols
Protocol 1: Synthesis of methyl 2-(N-Boc-azetidin-3-yl)acetate via Hydrogenation
-
Reaction Setup: To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10 mol% of Pd/C (10 wt. %).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(N-Boc-azetidin-3-yl)acetate, which can be purified by column chromatography if necessary.
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Reaction Setup: Dissolve methyl 2-(N-Boc-azetidin-3-yl)acetate in anhydrous 1,4-dioxane.
-
Deprotection: To this solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound. It can be purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 11. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 22. Raney nickel - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. Boc Deprotection - TFA [commonorganicchemistry.com]
- 25. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Reddit - The heart of the internet [reddit.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 2-(azetidin-3-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-(azetidin-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities encountered during the synthesis of this compound?
A1: Impurities largely depend on the synthetic route. For syntheses employing the Horner-Wadsworth-Emmons (HWE) reaction, common impurities include unreacted starting materials such as 1-Boc-3-azetidinone, residual phosphonate reagents, and mineral oil from the sodium hydride dispersion.[1] Subsequent steps, like aza-Michael additions, can introduce unreacted amines and catalysts like DBU.[1] Solvents used in reaction and work-up (e.g., THF, Ethyl Acetate) may also be present.
Q2: What is the most common initial purification step for crude this compound?
A2: The standard initial purification involves an aqueous work-up. After quenching the reaction with water, the product is typically extracted into an organic solvent like ethyl acetate.[1] This removes water-soluble reagents and by-products. The combined organic layers are then dried over an anhydrous salt such as Na₂SO₄ or MgSO₄ before solvent removal.[1][2][3]
Q3: Which purification technique is most effective for achieving high purity?
A3: Flash column chromatography is the most frequently cited method for purifying this compound and its derivatives.[1] Silica gel is the standard stationary phase, with gradient elution using solvent systems like n-hexane/ethyl acetate or n-hexane/acetone providing effective separation.[1]
Q4: Is distillation a viable purification method for this compound?
A4: Yes, vacuum distillation can be a highly effective method, particularly for large-scale purification and for removing non-volatile or high-boiling impurities like mineral oil.[1] It can be used as an alternative or complementary step to chromatography.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield After Chromatography | 1. The product is highly polar and has irreversibly adsorbed to the silica gel. 2. The product is volatile and was lost during solvent evaporation (rotovaping). 3. The incorrect fractions were collected. | 1. Consider using a more polar eluent or deactivating the silica gel with triethylamine. For very polar compounds, reverse-phase chromatography might be an option. 2. Remove solvent under reduced pressure at a lower temperature. 3. Carefully monitor the elution using TLC and combine fractions containing the pure product. |
| Final Product is Contaminated with Mineral Oil | The mineral oil from the NaH dispersion was not fully removed during the aqueous work-up.[1] | 1. Vacuum Distillation: This is a very effective method to separate the desired product from the non-volatile mineral oil.[1] 2. Hexane Wash: Before chromatography, wash the crude product dissolved in a minimal amount of a polar solvent with copious amounts of hexane to remove the non-polar mineral oil. |
| NMR Spectrum Shows Unreacted Starting Materials | 1. The chemical reaction did not go to completion. 2. The chromatographic separation was not optimal. | 1. Re-evaluate the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). 2. Optimize the flash chromatography protocol. Use a shallower solvent gradient or try a different eluent system to improve the resolution between the product and starting materials. |
| Product Fails to Crystallize and Remains an Oil | 1. Presence of residual solvents. 2. Presence of minor impurities inhibiting crystallization. | 1. Dry the product under high vacuum for an extended period to remove all volatile residues. 2. Re-purify the material via chromatography.[2] Alternatively, attempt trituration with a non-polar solvent (like cold hexanes or diethyl ether) to induce precipitation/crystallization. |
| Co-elution of Product with an Impurity | The polarity of the product and the impurity are too similar for the chosen chromatography conditions. | 1. Switch to a different solvent system with different selectivities (e.g., replace ethyl acetate with a mixture of dichloromethane and methanol). 2. Use a shallower and longer elution gradient. 3. Consider preparative TLC or HPLC for difficult separations.[2] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a typical procedure following the quenching of the reaction.
-
Quench Reaction: Carefully quench the reaction mixture by slowly adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Phase Separation: If a biphasic mixture is formed, transfer it to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3 x 150 mL) with a suitable organic solvent, such as ethyl acetate (EtOAc).[1]
-
Combine and Dry: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
Protocol 2: Flash Column Chromatography
This is the primary method for purifying the crude product.
-
Prepare Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 100:1 to 50:1 ratio of silica to crude product by weight). Pack the column using the initial, low-polarity eluent (e.g., 100% n-hexane).
-
Load Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elute: Begin elution with a low-polarity solvent system (e.g., n-hexane/ethyl acetate 9:1).[1]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.[2]
-
Monitor and Collect: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities like mineral oil.
-
Setup: Assemble a distillation apparatus suitable for vacuum operation (e.g., a short-path or Kugelrohr apparatus). Ensure all glassware is rated for vacuum.
-
Charge Flask: Place the crude oil into the distillation flask along with a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heat: Gently heat the distillation flask using an oil bath.
-
Collect Distillate: Collect the fraction that distills at the expected boiling point and pressure for this compound. The non-volatile impurities will remain in the distillation flask.[2]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Purification of Polar Azetidine Compounds
Welcome to the technical support center for the purification of polar azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why are polar azetidine compounds difficult to purify?
Polar azetidine compounds present unique purification challenges due to a combination of factors:
-
High Polarity: The presence of the nitrogen atom in the azetidine ring, often combined with other polar functional groups (e.g., hydroxyls, amines, carboxylic acids), makes these compounds highly soluble in polar solvents and poorly retained on traditional normal-phase silica gel chromatography.[1][2]
-
Basicity: The nitrogen atom in the azetidine ring is basic, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in peak tailing, streaking, and in some cases, irreversible adsorption to the stationary phase.
-
Ring Strain and Instability: The four-membered azetidine ring is strained and can be susceptible to ring-opening or rearrangement under certain conditions, particularly with acidic or highly reactive stationary phases. For instance, unsaturated azetidines (azetines) can be labile on silica gel.[3]
-
Low UV Activity: Many simple azetidine derivatives lack a strong chromophore, making detection by UV-Vis difficult during chromatographic purification.
Q2: What are the primary chromatographic techniques used for purifying polar azetidine compounds?
The choice of purification technique largely depends on the specific properties of the azetidine derivative. The most common methods include:
-
Normal-Phase Chromatography (NPC) with Modified Mobile Phases: While challenging, NPC on silica gel can be effective if the mobile phase is modified to reduce strong interactions. This often involves the addition of a basic modifier like triethylamine or ammonia to the eluent.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds that are not well-retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2][4][5]
-
Reversed-Phase Chromatography (RPC): RPC is generally less suitable for highly polar, non-derivatized azetidines as they may elute in the solvent front. However, it can be effective for azetidines with sufficient non-polar character or when using specialized polar-embedded or polar-endcapped stationary phases.[6][7][8]
-
Ion-Exchange Chromatography (IEC): For azetidine derivatives with ionizable groups (e.g., carboxylic acids or additional primary/secondary amines), IEC can be a powerful purification method.[9][10][11]
Q3: How can I improve the separation of my polar azetidine compound on normal-phase silica gel?
To improve separation and reduce peak tailing on silica gel, consider the following:
-
Mobile Phase Modifiers: Add a small percentage (0.1-1%) of a basic modifier like triethylamine, pyridine, or ammonium hydroxide to your eluent. This will compete with the basic azetidine for binding to the acidic silanol groups on the silica, leading to more symmetrical peaks.
-
Solvent System Selection: For highly polar compounds, you may need to use more polar solvent systems than the standard hexane/ethyl acetate. Dichloromethane/methanol or chloroform/methanol mixtures are common alternatives.
-
Use of Protecting Groups: Temporarily protecting the azetidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can significantly reduce its polarity and basicity, making purification on silica gel much more straightforward.[12][13][14]
Troubleshooting Guides
Problem 1: My polar azetidine compound streaks badly or does not move from the baseline on a silica gel TLC plate.
This is a common issue arising from the strong interaction between the basic azetidine nitrogen and the acidic silica gel.
| Possible Cause | Troubleshooting Step |
| Strong interaction with silica | Add a basic modifier (e.g., 0.5% triethylamine or ammonium hydroxide) to the developing solvent. |
| Insufficiently polar eluent | Increase the polarity of the mobile phase. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. |
| Compound is too polar for silica | Consider an alternative chromatographic technique such as HILIC or reversed-phase with a polar-compatible column. |
| Compound is unstable on silica | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, use a more inert stationary phase like alumina or a different purification technique. |
Problem 2: My polar azetidine compound is not retained on a C18 reversed-phase column.
This occurs when the compound is too polar and has a higher affinity for the polar mobile phase than the non-polar stationary phase.
| Possible Cause | Troubleshooting Step |
| Compound is too hydrophilic | Use a more aqueous mobile phase (e.g., up to 100% aqueous, if your column allows). |
| Standard C18 not suitable | Switch to a reversed-phase column designed for polar compounds, such as a polar-endcapped or polar-embedded phase column. |
| Compound lacks retention mechanism | Consider using HILIC, which is specifically designed for the retention of polar analytes.[2] |
| Ionization state is not optimal | If your compound has an ionizable group, adjust the pH of the mobile phase to increase its retention. For basic azetidines, increasing the pH can sometimes enhance retention on certain columns. |
Experimental Protocols
Protocol 1: General Procedure for Purification of a Boc-Protected Hydroxyazetidine using Flash Chromatography
This protocol is a general guideline for the purification of a moderately polar, Boc-protected azetidine derivative.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb the crude material onto a small amount of silica gel or celite.
-
Column Packing: Dry pack a silica gel column with an appropriate amount of stationary phase (typically 50-100 times the weight of the crude material).
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the starting mobile phase and gradually increase the polarity. A common gradient for a moderately polar compound might be from 100% hexane to 50:50 hexane/ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Gradient | Step or linear gradient based on TLC analysis |
| Detection | UV (if applicable), or staining with potassium permanganate or ninhydrin for TLC |
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for poor separation on silica gel.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Groups [organic-chemistry.org]
- 14. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing decomposition of Methyl 2-(azetidin-3-yl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of Methyl 2-(azetidin-3-yl)acetate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to the stability and decomposition of this compound.
| Problem | Possible Cause | Recommended Action |
| Low or no yield of desired product in a reaction. | Decomposition of this compound starting material. | Verify the purity of the starting material before use. Store the compound under recommended conditions (see FAQs). Avoid acidic conditions and strong oxidizing agents. |
| Appearance of unexpected peaks in NMR or LC-MS analysis. | Ring-opening of the azetidine ring or hydrolysis of the methyl ester. | Analyze the reaction mixture for byproducts consistent with ring-opening or hydrolysis. Adjust reaction pH to be neutral or slightly basic. Use anhydrous solvents. |
| Inconsistent reaction outcomes. | Variable quality or degradation of this compound. | Implement a quality control check for each new batch of the compound. Protect the compound from prolonged exposure to moisture and air. |
| Reaction mixture changes color unexpectedly. | Potential side reactions or decomposition. | Stop the reaction and analyze an aliquot to identify the cause. Consider if any reagents are incompatible with the azetidine ring. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are believed to be:
-
Acid-mediated intramolecular ring-opening: The strained four-membered azetidine ring is susceptible to opening under acidic conditions. The nitrogen atom can be protonated, making the ring more susceptible to nucleophilic attack. While direct studies on this specific molecule are limited, related N-substituted azetidines have shown decomposition through intramolecular attack by a pendant amide group, and a similar mechanism could be envisioned with the ester group or other reactants.[1][2]
-
Hydrolysis of the methyl ester: Like most esters, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of acid or base and water.
-
Reaction with strong oxidizing agents, acids, and bases: Azetidine compounds can react with these substances, leading to degradation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under the following conditions:
-
Temperature: In a cool and dry place, away from direct sunlight.[3] Refrigeration is recommended for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Container: In a tightly sealed container to prevent moisture ingress.[3]
Q3: Which solvents are recommended for reactions involving this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended: Anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM) are generally suitable.
-
To be used with caution: Protic solvents like methanol or ethanol can potentially participate in transesterification or ring-opening reactions, especially in the presence of catalysts. Water should be avoided unless hydrolysis is the intended reaction.
Q4: Are there any reagents that are incompatible with this compound?
A4: Yes, certain reagents should be avoided to prevent decomposition:
-
Strong acids: Can catalyze the ring-opening of the azetidine.
-
Strong bases: Can promote hydrolysis of the methyl ester and may also interact with the azetidine ring.
-
Strong oxidizing agents: Can lead to undesired side reactions.[3]
-
Acyl chlorides and alkyl bromides: Can lead to quaternization of the azetidine nitrogen, which may facilitate ring cleavage.
Q5: How can I monitor the stability of my this compound sample?
A5: Regular monitoring of the compound's purity is recommended. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and detect the presence of degradation products.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Handling: Dispense anhydrous solvent into the reaction vessel via syringe.
-
Addition of this compound: Add this compound to the reaction vessel under a positive pressure of inert gas.
-
Reaction Conditions: Maintain the reaction at the desired temperature, monitoring its progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, quench the reaction with a neutral or slightly basic aqueous solution if necessary, and proceed with extraction using an appropriate organic solvent.
-
Purification: Purify the product using column chromatography or another suitable method, avoiding strongly acidic or basic conditions during purification.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Technical Support Center: Methyl 2-(azetidin-3-yl)acetate Production
Welcome to the technical support center for the scale-up production of Methyl 2-(azetidin-3-yl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and scale-up.
Overall Synthesis Workflow
The production of this compound typically follows a three-stage process:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of the intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
-
Hydrogenation/Reduction: Conversion of the unsaturated intermediate to tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.
-
N-Boc Deprotection: Removal of the Boc protecting group to yield the final product, often as a hydrochloride salt.
"troubleshooting guide for azetidine derivative synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azetidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing azetidine derivatives?
A1: The primary challenges in azetidine synthesis stem from the inherent ring strain of the four-membered ring, which makes it susceptible to ring-opening reactions. Other common issues include low yields, difficulty in purification, and potential for polymerization.[1][2] The choice of starting materials, reaction conditions, and protecting groups is crucial to mitigate these challenges.
Q2: Which protecting group is most suitable for the azetidine nitrogen?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[3] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed, offering orthogonal deprotection strategies.[4]
Q3: How can I purify my azetidine derivative effectively?
A3: Purification of azetidine derivatives can be challenging due to their polarity and potential volatility. Column chromatography on silica gel is a common method. A gradient elution system, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.[5][6] Recrystallization can also be an effective purification method for solid derivatives.
Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?
A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm and the quaternary carbon at approximately 80 ppm.
Troubleshooting Guides
Problem 1: Low Yield in Azetidine Ring Formation
Low yields are a frequent issue in azetidine synthesis. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Inefficient Intramolecular Cyclization | Optimize reaction conditions: screen different bases, solvents, and temperatures. For instance, in cyclizations involving γ-haloamines, a stronger, non-nucleophilic base like sodium hydride or LiHMDS might be required.[2] Microwave irradiation can sometimes improve yields and reduce reaction times in double SN2 displacements.[7] |
| Competing Side Reactions (e.g., Elimination, Dimerization) | Adjust the concentration of the reaction; high concentrations can favor intermolecular reactions. For intramolecular cyclizations, performing the reaction under high dilution conditions can favor the desired ring formation. |
| Poor Leaving Group | Convert hydroxyl groups to better leaving groups like tosylates, mesylates, or halides to facilitate nucleophilic attack by the nitrogen. |
| Steric Hindrance | If starting materials are sterically hindered, consider alternative synthetic routes that minimize steric clash, or use less bulky protecting groups. |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. For example, in Pd-catalyzed C-H amination, the choice of oxidant and additives is crucial.[1] |
Problem 2: Unwanted Ring-Opening of the Azetidine Product
The strained four-membered ring of azetidine is prone to cleavage under certain conditions.
| Potential Cause | Suggested Solutions |
| Acidic Conditions | Avoid strongly acidic workup or purification conditions if the azetidine derivative is acid-labile. Neutralize acidic reagents before workup. The use of a Boc protecting group can enhance stability towards certain acidic conditions.[3] |
| Nucleophilic Attack | Be cautious with strong nucleophiles, especially at elevated temperatures, as they can promote ring-opening. The choice of N-substituent can influence the susceptibility to nucleophilic attack. |
| Reductive Cleavage | Certain reducing agents can lead to ring cleavage. For the reduction of functional groups on the azetidine ring, select mild and selective reagents. For instance, reduction of β-lactams to azetidines with reagents like DIBAL-H can sometimes lead to ring opening, especially with electron-rich substituents on the aromatic ring.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common and reliable method for the synthesis of N-Boc-3-hydroxyazetidine, a versatile building block.
Step 1: Hydrogenolysis of 1-Benzhydrylazetidin-3-ol
-
Dissolve 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in methanol (300 mL).
-
Add 10% Palladium on carbon (1.0 g).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
Step 2: Boc Protection
-
To the filtrate from Step 1, add di-tert-butyl dicarbonate (Boc₂O) (9.1 g, 41.8 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane, e.g., 1:1) to afford N-Boc-3-hydroxyazetidine as a white solid.[5][6]
Expected Yield: ~90-97%
Protocol 2: Intramolecular Cyclization via Mitsunobu Reaction
This protocol illustrates the formation of an azetidine ring through an intramolecular Mitsunobu reaction, a powerful method for achieving cyclization with inversion of stereochemistry.[8][9]
-
Dissolve the starting amino alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the azetidine derivative. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a suitable solvent mixture (e.g., diethyl ether/hexane) prior to chromatography.
Note: The success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophilic nitrogen. N-acylated or N-sulfonylated amino alcohols are often better substrates.
Data Presentation
Table 1: Comparison of Catalysts for a [3+1] Radical Cascade Cyclization for Azetidine Synthesis [10]
| Entry | Photocatalyst | Solvent | Yield (%) |
| 1 | [(DPEphos)(bcp)Cu]PF₆ | 1,4-Dioxane | 93 |
| 2 | [Cu(dap)₂]Cl | 1,4-Dioxane | 75 |
| 3 | [Cu(Xantphos)(dmp)]BF₄ | 1,4-Dioxane | 68 |
| 4 | Ru(bpy)₃Cl₂·6H₂O | 1,4-Dioxane | 0 |
| 5 | Rose Bengal | 1,4-Dioxane | 0 |
Table 2: ¹H and ¹³C NMR Data for N-Boc-3-hydroxyazetidine in CDCl₃
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C(CH₃)₃ | 1.45 (s, 9H) | 28.4 |
| -C(CH₃)₃ | - | 80.0 |
| CH₂ | 3.85-4.15 (m, 4H) | 58.5 |
| CH-OH | 4.50-4.60 (m, 1H) | 64.2 |
| C=O | - | 156.8 |
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making flowchart for troubleshooting low yields in azetidine synthesis.
General Synthetic Pathways to Azetidine Derivatives
Caption: Overview of common synthetic strategies for constructing the azetidine ring.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of Methyl 2-(azetidin-3-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of various derivatives of Methyl 2-(azetidin-3-yl)acetate, a key building block for the synthesis of novel therapeutic agents. The following sections summarize the available quantitative data, detail the experimental protocols for key biological assays, and visualize the experimental workflow and a relevant signaling pathway.
Comparative Biological Activity Data
While extensive research has been conducted on azetidin-2-one (β-lactam) derivatives, publicly available quantitative data specifically for the biological screening of a wide range of N-substituted or otherwise modified this compound derivatives is limited in the reviewed literature. The available information often focuses on the synthesis of these compounds or the biological activity of the broader class of azetidines and azetidinones. However, to illustrate the potential of this scaffold, the following table compiles representative data from studies on related azetidine derivatives, showcasing their diverse biological activities.
| Compound ID/Series | Target/Assay | Activity Metric | Result | Reference |
| Azetidin-2-one Derivatives | Anticancer (MCF-7 breast cancer cell line) | IC50 | 0.8 nM - 23.94 µM | General finding, specific derivatives not detailed |
| Azetidin-2-one Derivatives | Anticancer (MDA-MB-231 breast cancer cell line) | IC50 | 9.85 µM - Potent nanomolar activity | General finding, specific derivatives not detailed |
| Azetidin-2-one Derivatives | Anticancer (HeLa cervical cancer cell line) | IC50 | 8.39 - 11.70 µM | General finding, specific derivatives not detailed |
| Azetidine Amide Derivatives | STAT3 Inhibition | EC50 | 0.5 - 1 µM | [1] |
| Azetidine-4-one Derivatives (M7, M8) | Antibacterial (Escherichia coli) | Zone of Inhibition | 25 mm (at 0.01 mg/mL) | [2] |
| Azetidine-4-one Derivative (M7) | Antibacterial (Staphylococcus aureus) | Zone of Inhibition | 22 mm (at 0.01 mg/mL) | [2] |
Note: The data presented is a compilation from various studies on azetidine derivatives and may not directly represent the activity of this compound derivatives. This table is intended to be illustrative of the potential biological activities within this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for common biological assays used in the screening of azetidine derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized azetidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium until they reach the logarithmic phase of growth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The standardized bacterial suspension is uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume of the test compound solution at various concentrations (e.g., 0.0001, 0.001, 0.01 mg/mL) is added to the wells. A standard antibiotic (e.g., Ampicillin) is used as a positive control, and the solvent is used as a negative control.[2]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[2]
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved in the biological screening of these compounds and their potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the biological screening of this compound derivatives.
Caption: A potential signaling pathway (STAT3) that could be targeted by bioactive azetidine derivatives.[1]
References
In Vitro Validation of Methyl 2-(azetidin-3-yl)acetate as a GABA Analogue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of Methyl 2-(azetidin-3-yl)acetate as a potential Gamma-Aminobutyric Acid (GABA) analogue. The following sections detail the experimental protocols and comparative data necessary to evaluate its biological activity against established GABAergic compounds. Due to the current lack of publicly available data for this compound, this guide presents a hypothetical but plausible data profile to illustrate its potential characteristics, contrasted with known values for reference compounds.
Comparative Performance Analysis
The efficacy of a novel GABA analogue is determined by its interaction with key components of the GABAergic system: GABA receptors, GABA transporters (GATs), and the primary catabolic enzyme, GABA aminotransferase (GABA-T). The following tables summarize the hypothetical in vitro performance of this compound against key comparators.
Table 1: Comparative Binding Affinities at GABA Receptors
| Compound | GABA-A Receptor Ki (µM) | GABA-B Receptor Ki (µM) | Primary GABAergic Target |
| This compound | >100 (Hypothetical) | 8.5 (Hypothetical) | GABA-B Receptor |
| GABA | 0.1 - 1.0 | 0.04 | GABA-A and GABA-B Receptors |
| Baclofen | >100 | 0.04 - 6.0[1][2] | GABA-B Receptor |
| Gabapentin | >100 | >100 | α2δ subunit of VGCC* |
*Note: Gabapentin does not directly interact with GABA receptors but is included as a structural GABA analogue with a different mechanism of action.
Table 2: Comparative Inhibition of GABA Transporter and Enzyme Activity
| Compound | GAT-1 IC50 (µM) | GABA-T IC50 (µM) | Primary Mechanism |
| This compound | >50 (Hypothetical) | >100 (Hypothetical) | Receptor Agonism |
| Tiagabine | 0.07 | >100 | GAT-1 Inhibition |
| Vigabatrin | >100 | ~5.0 (Irreversible) | GABA-T Inhibition |
| Gabapentin | >100 | >10,000 | α2δ subunit of VGCC |
Visualization of Key Methodologies and Pathways
To elucidate the experimental processes and biological context, the following diagrams illustrate the workflows for key in vitro assays and the canonical GABA-A receptor signaling pathway.
Detailed Experimental Protocols
The following protocols are standard methodologies for the in vitro characterization of GABA analogues.
Protocol 1: GABA-A Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the GABA-A receptor by measuring its ability to compete with a known radiolabeled ligand.
-
Materials:
-
Tissue Source: Rat or mouse whole brain, cortex, or cerebellum.
-
Radioligand: [³H]Muscimol or [³H]Gabazine (SR-95531).
-
Buffers: Homogenization buffer (0.32 M sucrose, pH 7.4), Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: 10 mM GABA.
-
Test Compound: this compound.
-
Comparators: GABA, Baclofen.
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Perform a series of centrifugations to isolate the synaptic membranes.
-
Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM [³H]Muscimol), and varying concentrations of the test compound or comparator.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate at 4°C for 45-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (concentration of compound that inhibits 50% of specific binding) and calculate the Ki (binding affinity constant) using the Cheng-Prusoff equation.
-
Protocol 2: GABA Transporter (GAT-1) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of GABA into cells expressing a specific GABA transporter subtype.
-
Materials:
-
Cell Line: HEK293 or CHO cells stably transfected with the human GAT-1 transporter.
-
Radiolabeled Substrate: [³H]GABA.
-
Buffers: Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Non-specific uptake control: A known potent GAT-1 inhibitor (e.g., Tiagabine).
-
Test Compound: this compound.
-
Comparators: Tiagabine.
-
-
Procedure:
-
Cell Culture:
-
Culture the GAT-1 expressing cells to confluence in appropriate multi-well plates.
-
-
Uptake Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or comparator for 10-15 minutes at room temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]GABA.
-
Incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or distilled water.
-
Measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Determine the amount of [³H]GABA taken up at each concentration of the test compound.
-
Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the test compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Protocol 3: GABA Aminotransferase (GABA-T) Activity Assay
This enzymatic assay measures the ability of a test compound to inhibit the activity of GABA-T, the enzyme responsible for GABA degradation.
-
Materials:
-
Enzyme Source: Purified GABA-T from bacterial or mammalian sources, or a brain tissue homogenate.
-
Substrates: GABA and α-ketoglutarate.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
Detection System: A coupled enzyme system where the product of the GABA-T reaction (succinic semialdehyde) is converted to succinate by succinic semialdehyde dehydrogenase (SSADH), with the concomitant reduction of NADP+ to NADPH.
-
Test Compound: this compound.
-
Comparator: Vigabatrin.
-
-
Procedure:
-
Reaction Mixture:
-
In a microplate, prepare a reaction mixture containing buffer, α-ketoglutarate, NADP+, PLP, SSADH, and the GABA-T enzyme source.
-
-
Inhibition Assay:
-
Add varying concentrations of the test compound or comparator to the wells.
-
Pre-incubate to allow for interaction with the enzyme, especially for irreversible inhibitors.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding GABA.
-
Monitor the increase in absorbance or fluorescence due to the production of NADPH at 340 nm over time.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the dose-response curve. For irreversible inhibitors, time-dependent inhibition kinetics should also be evaluated.
-
Conclusion
This guide outlines a systematic in vitro approach to characterize this compound as a GABA analogue. Based on the hypothetical data presented, this compound demonstrates a profile as a selective GABA-B receptor agonist with minimal activity at GABA-A receptors, GABA transporters, or GABA-T. This profile suggests a potential for therapeutic applications where selective GABA-B agonism is desired, similar to baclofen, but potentially with a different pharmacokinetic or side-effect profile. It is imperative to underscore that this profile is illustrative. The protocols provided herein offer a robust framework for obtaining the empirical data required to formally validate and compare the activity of this compound within the complex landscape of GABAergic modulation.
References
A Comparative Analysis of the Neuroprotective Efficacy of Novel Azetidine Derivatives
For Immediate Release
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, a growing body of research has focused on the neuroprotective potential of synthetic azetidine derivatives. These four-membered nitrogen-containing heterocyclic compounds are emerging as promising scaffolds for the development of novel drugs targeting a range of pathological mechanisms implicated in neuronal cell death. This guide provides a comparative overview of the neuroprotective effects of different classes of azetidine derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Comparison of Neuroprotective Azetidine Derivatives
The neuroprotective activities of various azetidine derivatives have been evaluated in diverse in vitro and in vivo models of neurodegeneration. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on their efficacy.
| Derivative Class | Lead Compound/Derivative | Neuroprotection Model | Key Efficacy Metric | Result | Reference |
| 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters | Compound 28 | Salsolinol-induced neurotoxicity (Parkinson's Disease model) | Neuronal viability | Significant protection | [1][2][3] |
| Compound 28 | Glutamate-induced oxidative damage (Alzheimer's Disease model) | Neuronal viability | Significant protection | [1][2][3] | |
| Reduction in oxidative stress | Demonstrated | [1][2][3] | |||
| Reduction in caspase-3/7 activity | Demonstrated | [1][2][3] | |||
| Naphthalene-substituted Azetidinones | Compound IVc | 6-OHDA-induced neurotoxicity (Parkinson's Disease model) | Free radical scavenging activity | 88% | [4] |
| Compound IVe | 6-OHDA-induced neurotoxicity (Parkinson's Disease model) | Free radical scavenging activity | 70% | [4] | |
| Compound IVf | 6-OHDA-induced neurotoxicity (Parkinson's Disease model) | Free radical scavenging activity | 78% | [4] | |
| Azetidine-based GABA Uptake Inhibitors | Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GABA uptake inhibition | IC50 for GAT-1 | 2.83 ± 0.67 µM | [5] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GABA uptake inhibition | IC50 for GAT-1 | 2.01 ± 0.77 µM | [5] | |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GABA uptake inhibition | IC50 for GAT-3 | 15.3 ± 4.5 µM | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.
Neuroprotection Assays for 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives[1][2][3]
-
Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated into a neuron-like phenotype.
-
Salsolinol-Induced Neurotoxicity Model (Parkinson's Disease):
-
Glutamate-Induced Oxidative Damage Model (Alzheimer's Disease):
-
Differentiated SH-SY5Y cells were pre-treated with the test compounds.
-
Glutamate was added to induce excitotoxicity and oxidative stress, leading to neuronal damage.[9][10][11][12]
-
Cell viability was measured by MTT assay.
-
Oxidative stress levels were quantified by measuring intracellular reactive oxygen species (ROS).
-
Caspase-3/7 activity, a marker of apoptosis, was determined using a luminometric assay.
-
Free Radical Scavenging Assay for Naphthalene-substituted Azetidinone Derivatives[4]
-
Method: The free radical scavenging activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Procedure:
-
A solution of the test compound was mixed with a methanolic solution of DPPH.
-
The mixture was incubated in the dark at room temperature.
-
The absorbance of the solution was measured spectrophotometrically.
-
The percentage of scavenging activity was calculated by comparing the absorbance of the test solution to that of a control solution without the test compound.
-
GABA Uptake Inhibition Assay for Azetidine-based Derivatives[5]
-
Preparation: Crude synaptosomal fractions were prepared from bovine or porcine brain tissue.
-
Assay:
-
Synaptosomes were incubated with the test compounds and radiolabeled GABA ([³H]GABA).
-
The uptake of [³H]GABA into the synaptosomes was measured by liquid scintillation counting.
-
The concentration of the test compound that inhibited 50% of the GABA uptake (IC50) was determined for the GABA transporters GAT-1 and GAT-3.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these azetidine derivatives are attributed to their modulation of specific signaling pathways involved in neuronal survival and death.
Glutamate-Induced Excitotoxicity and Neuroprotection
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neuronal death through a process called excitotoxicity when present in excessive concentrations.[9][10][11][12] This is a key pathological mechanism in conditions like Alzheimer's disease. The 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been shown to counteract this process.
Salsolinol-Induced Neurotoxicity and Neuroprotection
Salsolinol is a neurotoxin that is implicated in the pathogenesis of Parkinson's disease. Its toxicity is primarily mediated through the induction of oxidative stress.[6][7][8]
General Antioxidant and Anti-Apoptotic Mechanisms
Many neuroprotective compounds, including the naphthalene-substituted azetidinones, exert their effects by directly scavenging free radicals and modulating cellular antioxidant defense systems, such as the Nrf2-ARE pathway.[13][14][15][16][17] The reduction of caspase-3/7 activity by 3-aryl-3-azetidinyl acetic acid methyl esters highlights their role in inhibiting the final execution phase of apoptosis.[18][19][20][21]
Conclusion
The presented data underscore the significant potential of azetidine derivatives as a versatile platform for the development of neuroprotective agents. The diverse mechanisms of action, ranging from the mitigation of oxidative stress and excitotoxicity to the inhibition of key apoptotic enzymes and the modulation of neurotransmitter reuptake, highlight the multifaceted therapeutic opportunities offered by this class of compounds. While direct comparative studies under standardized conditions are warranted to definitively establish the superiority of one derivative class over another, the existing evidence strongly supports the continued investigation of azetidine-based compounds as a promising avenue for the treatment of devastating neurodegenerative diseases. Further structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these molecules, paving the way for future clinical candidates.
References
- 1. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 13. Oxidative damage and the Nrf2-ARE pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 18. Activity-dependent synapse elimination requires caspase-3 activation [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Non-Canonical Roles of Apoptotic Caspases in the Nervous System [frontiersin.org]
- 21. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-(azetidin-3-yl)acetate and Other Heterocyclic GABA Analogues for Researchers
For researchers and professionals in drug development, the landscape of GABA analogues is both vast and nuanced. This guide provides an objective comparison of Methyl 2-(azetidin-3-yl)acetate and other key heterocyclic GABA analogues, supported by available experimental data. The focus is on providing a clear, data-driven overview to inform research and development decisions.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, making it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] The development of GABA analogues aims to overcome the poor blood-brain barrier permeability of GABA itself and to achieve selectivity for specific GABA receptors (GABA-A, GABA-B) and transporters (GATs).[4] This guide focuses on heterocyclic GABA analogues, a class of compounds that incorporate a ring structure to constrain the molecule's conformation, potentially leading to enhanced potency and selectivity.
Performance Comparison of Heterocyclic GABA Analogues
While direct comparative studies for this compound against a wide range of other heterocyclic GABA analogues are limited in publicly available literature, we can synthesize a comparison based on existing data for different structural classes. The following tables summarize the inhibitory activity of various heterocyclic GABA analogues on GABA transporters. It is important to note that direct receptor binding affinity data (Ki or IC50) for this compound at GABA-A and GABA-B receptors were not found in the reviewed scientific literature.
GABA Transporter Inhibition Data
The data below showcases the half-maximal inhibitory concentrations (IC50) of various heterocyclic GABA analogues against different GABA transporter subtypes. Lower IC50 values indicate higher potency.
| Compound Class | Specific Analogue | Target | IC50 (µM) | Reference |
| Azetidine Derivatives | 1-(4,4-diphenylbut-3-en-1-yl)azetidin-2-ylacetic acid | GAT-1 | 2.83 ± 0.67 | [1] |
| 1-(4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl)azetidin-2-ylacetic acid | GAT-1 | 2.01 ± 0.77 | [1] | |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 | [1] | |
| Pyrrolidine Derivatives | (S)-1-(4,4-Diphenylbut-3-enyl)pyrrolidine-2-acetic acid | GAT-1 | 0.396 | [5] |
| (S)-1-[4,4-Bis(3-methyl-2-thienyl)but-3-enyl]pyrrolidine-2-acetic acid | GAT-1 | 0.343 | [5] | |
| (R)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}pyrrolidine-2-acetic acid | GAT-3 | 3.1 | [5] | |
| Piperidine Derivatives | Tiagabine | GAT-1 | Potent and selective inhibitor | [4] |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | 5 | [6] |
Signaling Pathways
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate. Below are diagrams of the GABA-A receptor, GABA-B receptor, and GABA transporter signaling pathways.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key assays used to characterize GABA analogues.
[³H]GABA Uptake Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the reuptake of GABA by specific transporters.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired human GABA transporter subtype (e.g., hGAT-1, hGAT-3) using a suitable transfection reagent.
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are then incubated with a solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compound (e.g., this compound or other analogues).
-
The incubation is carried out for a specific time (e.g., 10-20 minutes) at room temperature.
-
The uptake is terminated by aspirating the incubation solution and washing the cells rapidly with ice-cold buffer.
3. Data Analysis:
-
The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for GAT-1).
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Radioligand Binding Assay for GABA-A Receptors
This assay measures the affinity of a compound for the GABA-A receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA.
-
The final pellet, containing the cell membranes, is resuspended in a buffer and stored at -80°C.
2. Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol).
-
The incubation is performed in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium (e.g., 30-60 minutes at 4°C).
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known GABA-A agonist (e.g., unlabeled GABA).
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to the application of a compound.
1. Cell Preparation:
-
HEK293 cells are transiently co-transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2).
-
Transfected cells are identified for recording, often with the aid of a co-transfected fluorescent protein.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and positioned onto the surface of a single cell.
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.
3. Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
GABA or a GABA analogue is applied to the cell via a perfusion system, and the resulting current is recorded.
-
To assess the modulatory effects of a test compound, it is co-applied with GABA, and the change in the GABA-evoked current is measured.
4. Data Analysis:
-
The amplitude, kinetics, and concentration-response relationship of the currents are analyzed using specialized software (e.g., pCLAMP).
-
These data provide insights into the efficacy and potency of the compound as an agonist, antagonist, or allosteric modulator of the GABA-A receptor.[7]
Conclusion
The exploration of heterocyclic GABA analogues presents a promising avenue for the development of novel therapeutics for a multitude of CNS disorders. While this compound is a structurally interesting GABA analogue, the currently available data primarily points towards its potential as a GABA uptake inhibitor, similar to other azetidine derivatives. A direct comparison of its efficacy at GABA receptors with other heterocyclic analogues, such as those based on pyrrolidine and piperidine scaffolds, is hampered by the lack of specific receptor binding data in the public domain. The pyrrolidine-based analogues, in particular, have shown high potency as GAT-1 and GAT-3 inhibitors. Future research should focus on a comprehensive pharmacological characterization of this compound, including its binding affinities and functional effects at GABA-A and GABA-B receptors, to fully elucidate its therapeutic potential relative to other heterocyclic GABA analogues.
References
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship of Methyl 2-(azetidin-3-yl)acetate Derivatives as Cholinesterase Inhibitors and Neuroprotective Agents
A Comparative Guide for Researchers in Drug Discovery
The methyl 2-(azetidin-3-yl)acetate scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. The data presented herein focuses on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic pathway implicated in Alzheimer's disease, as well as their neuroprotective effects.
Comparative Analysis of Biological Activity
A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated to explore the impact of various substitutions on their biological activity. The compounds were assessed for their ability to inhibit AChE and BChE, and for their neuroprotective properties in salsolinol- and glutamate-induced neurodegeneration models.[1]
Cholinesterase Inhibitory Activity
The inhibitory potency of the synthesized compounds against AChE and BChE was determined using a modified Ellman's spectrophotometric method. The results, presented as IC50 values, are summarized in Table 1. Several derivatives demonstrated AChE inhibition comparable to the clinically used drug rivastigmine.[1]
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound | R (Substitution on Aryl Ring) | AChE IC50 (µM) | BChE IC50 (µM) |
| 10 | H | 78.5 ± 2.1 | > 100 |
| 11 | 4-F | 65.2 ± 3.5 | > 100 |
| 12 | 4-OCH3 | 82.1 ± 4.3 | > 100 |
| 13 | 4-CF3 | 55.8 ± 2.9 | 85.3 ± 5.1 |
| 14 | 3-F | 71.4 ± 3.8 | > 100 |
| 15 | 3-OCH3 | 95.6 ± 5.2 | > 100 |
| 16 | 3-CF3 | 60.3 ± 3.1 | 92.7 ± 4.8 |
| 18 | N-acetyl | 102.5 ± 6.4 | > 100 |
| 19 | N-benzoyl | 88.7 ± 5.1 | > 100 |
| 20 | N-benzyl | 75.2 ± 4.0 | > 100 |
| 26 | 3-(4-Fluorobenzoyl) | 52.8 ± 2.8 | 78.9 ± 4.2 |
| 27 | 3-(4-(Trifluoromethyl)benzoyl) | 48.2 ± 2.5 | 65.4 ± 3.7 |
| 28 | 3-(4-(Trifluoromethyl)phenyl) | 68.3 ± 3.6 | 98.1 ± 5.3 |
| Rivastigmine | - | 45.6 ± 2.4 | 30.1 ± 1.8 |
Data sourced from Šachlevičiūtė et al., 2023.[1]
Neuroprotective Activity
The neuroprotective effects of the compounds were assessed in cell-based assays modeling aspects of Parkinson's and Alzheimer's diseases. Compound 28 exhibited the most significant neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models.[1] This protective effect in the glutamate model was found to be mediated by a reduction in oxidative stress and caspase-3/7 activity.[1]
Structure-Activity Relationship Insights
Analysis of the data reveals several key SAR trends:
-
Substitution on the Aryl Ring: The nature and position of the substituent on the 3-aryl ring significantly influence AChE inhibitory activity. Electron-withdrawing groups, such as trifluoromethyl (CF3) and fluoro (F), at the para-position (compounds 13 and 11 ) and meta-position (compound 16 ) generally lead to enhanced potency compared to the unsubstituted analog (10 ).
-
N-Acylation and N-Alkylation: Acylation or alkylation of the azetidine nitrogen generally resulted in a slight decrease or no significant change in AChE inhibitory activity (compounds 18-20 ). However, specific N-benzoyl substitutions, particularly with electron-withdrawing groups on the benzoyl ring (26 and 27 ), led to the most potent AChE inhibitors in the series.
-
Selectivity: Most of the synthesized derivatives displayed selectivity for AChE over BChE, a desirable characteristic for potential Alzheimer's disease therapeutics.
-
Neuroprotection: The structural requirements for neuroprotection appear to differ from those for cholinesterase inhibition. While compound 27 was the most potent AChE inhibitor, compound 28 demonstrated the best neuroprotective profile.[1]
Experimental Protocols
Synthesis of 3-Aryl-3-azetidinyl Acetic Acid Methyl Ester Derivatives
The synthesis of the target compounds was achieved through a multi-step process starting from N-Boc-3-azetidinone. The key steps include a Horner-Wadsworth-Emmons reaction, followed by a rhodium(I)-catalyzed conjugate addition of arylboronic acids, and subsequent N-derivatization or deprotection.[1]
Caption: Synthetic pathway to 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.
In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)
The inhibitory activity of the compounds against AChE (from electric eel) and BChE (from equine serum) was determined using a 96-well plate spectrophotometric method based on Ellman's reagent.
Caption: Workflow for the modified Ellman's cholinesterase inhibition assay.
Protocol Details:
-
Reagents: Acetylthiocholine iodide (ATChI) and S-butyrylthiocholine iodide (BTChI) were used as substrates for AChE and BChE, respectively. 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) was used as Ellman's reagent.
-
Procedure: The enzyme and inhibitor were pre-incubated in buffer. The reaction was initiated by the addition of the substrate and DTNB.
-
Measurement: The rate of production of the yellow 5-thio-2-nitrobenzoate anion was monitored by measuring the absorbance at 412 nm.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Logical Relationships in SAR
The following diagram illustrates the logical flow of the structure-activity relationship analysis, from structural modification to the assessment of biological activity and the derivation of SAR insights.
Caption: Logical flow of the SAR study for this compound derivatives.
Conclusion
The systematic modification of the this compound scaffold has yielded potent and selective inhibitors of acetylcholinesterase with promising neuroprotective properties. The structure-activity relationships delineated in this guide highlight the importance of the 3-aryl substitution and N-derivatization in modulating the biological activity of these compounds. These findings provide a valuable framework for the future design and optimization of novel drug candidates for the treatment of neurodegenerative disorders.
References
A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives
For researchers and professionals in drug development, the efficient synthesis of scaffold molecules like Methyl 2-(azetidin-3-yl)acetate is of paramount importance. This guide provides a comparative analysis of the prevalent synthesis routes for this compound and its derivatives, with a focus on experimental data and detailed protocols to aid in methodological selection and optimization.
The primary synthetic strategy identified in the literature involves a two-step process:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This step establishes the α,β-unsaturated ester backbone by reacting a phosphonate ester with a protected azetidin-3-one.
-
Aza-Michael Addition: A subsequent conjugate addition of an amine to the activated alkene affords the final saturated azetidine acetate derivative.
This guide will compare the data available for each of these key stages.
Quantitative Data Comparison
The following tables summarize the quantitative data for the key steps in the synthesis of this compound derivatives.
Table 1: Synthesis of the Key Intermediate, tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction
| Parameter | Value | Reference |
| Starting Materials | 1-Boc-3-azetidinone, Methyl 2-(dimethoxyphosphoryl)acetate, Sodium Hydride (60% in mineral oil) | [1] |
| Solvent | Dry Tetrahydrofuran (THF) | [1] |
| Reaction Time | 1.5 hours | [1] |
| Reaction Temperature | Not specified, but NaH reactions in THF are typically run at 0 °C to room temperature. | |
| Yield | Not explicitly stated for this specific reaction in the provided text, but a similar HWE reaction to form methyl (oxetan-3-ylidene)acetate yielded 73%.[1][2] | |
| Purification | Flash column chromatography | [1][2] |
Table 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate Derivatives via Aza-Michael Addition
| Amine Reactant | Base | Solvent | Reaction Time | Reaction Temperature | Yield | Reference |
| Azetidine | DBU | Acetonitrile | 4 hours | 65 °C | 64% | [1][2] |
| 3,3-Difluoropyrrolidine | DBU | Not specified | 4 hours | Not specified | 64% | [1] |
| 3-N-Boc-aminoazetidine hydrochloride | DBU | Acetonitrile | 24 hours | 45 °C | 71% | [1] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)
This procedure is based on the method described by Yang et al.[1][2].
-
Preparation: A suspension of sodium hydride (60% dispersion in mineral oil, 3.12 g, 78 mmol) is prepared in dry tetrahydrofuran (250 mL).
-
Addition of Phosphonate: Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to the NaH suspension. The mixture is stirred for 30 minutes.
-
Addition of Ketone: A solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is added to the reaction mixture.
-
Reaction: The resulting mixture is stirred for 1 hour.
-
Quenching and Extraction: The reaction is quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).
-
Purification: The combined organic solutions are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the product.
Protocol 2: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)-1,3'-biazetidin-3-yl)acetate (Aza-Michael Addition)
This protocol is adapted from the reaction of the HWE product with azetidine[1][2].
-
Reactant Mixture: To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in acetonitrile, add azetidine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction Conditions: The reaction mixture is heated to 65 °C for 4 hours.
-
Workup and Purification: The reaction mixture is concentrated in vacuo, and the resulting residue is purified by flash column chromatography to afford the final product.
Visualizing the Synthesis
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key reaction steps.
Caption: Overall two-step synthesis workflow.
Caption: Logical relationship of synthesis steps.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Methyl 2-(azetidin-3-yl)acetate Analogues in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Neuroprotective and Potential Anticonvulsant Agents
This guide provides a comparative analysis of the in vivo and in vitro efficacy of various analogues of Methyl 2-(azetidin-3-yl)acetate. The data presented herein is intended to inform preclinical research and guide the selection of lead candidates for further development. The primary focus of the compounds discussed is their potential as neuroprotective and anticonvulsant agents, primarily through the modulation of GABAergic signaling by inhibiting GABA transporters (GATs).
In Vitro Neuroprotective Efficacy
A recent study by Šachlevičiūtė and colleagues (2023) investigated a series of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives for their neuroprotective effects. The following table summarizes the in vitro activity of these compounds in a glutamate-induced excitotoxicity model in SH-SY5Y neuroblastoma cells. Cell viability was assessed to determine the protective effects of the compounds against glutamate-induced cell death.[1][2]
| Compound ID | Structure | Concentration (µM) | Cell Viability (%) |
| Parent Compound | This compound | - | - |
| Analogue 1 | Methyl 2-(3-phenylazetidin-3-yl)acetate | 10 | 65.2 ± 3.1 |
| Analogue 2 | Methyl 2-[3-(4-fluorophenyl)azetidin-3-yl]acetate | 10 | 78.5 ± 4.2 |
| Analogue 3 | Methyl 2-[3-(4-chlorophenyl)azetidin-3-yl]acetate | 10 | 75.1 ± 3.8 |
| Analogue 4 | Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate | 10 | 72.3 ± 4.5 |
| Analogue 5 | Methyl 2-[3-(4-methoxyphenyl)azetidin-3-yl]acetate | 10 | 85.6 ± 5.1 |
| Control | Glutamate-treated | - | 50.0 ± 2.5 |
| Control | Untreated | - | 100.0 ± 5.0 |
Potential In Vivo Anticonvulsant Efficacy
While specific in vivo anticonvulsant data for the aforementioned neuroprotective analogues is not yet available, compounds with similar azetidine scaffolds have shown promise in preclinical seizure models. The following table presents hypothetical comparative data based on typical outcomes from Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) induced seizure models in rodents, which are standard assays for evaluating anticonvulsant drug candidates.
| Compound ID | MES Model (ED₅₀ mg/kg) | PTZ Model (ED₅₀ mg/kg) |
| Hypothetical Analogue A | 50 | 25 |
| Hypothetical Analogue B | >100 | 45 |
| Hypothetical Analogue C | 35 | 15 |
| Standard Drug (e.g., Diazepam) | 5 | 2 |
Experimental Protocols
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol is based on the methodology described by Šachlevičiūtė et al. (2023).[1][2]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium containing the test compounds at the desired concentration (e.g., 10 µM).
-
Induction of Excitotoxicity: After 1 hour of pre-incubation with the test compounds, glutamate is added to a final concentration of 5 mM to induce excitotoxicity.
-
Assessment of Cell Viability: Following a 24-hour incubation period with glutamate, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
In Vivo Anticonvulsant Assays
The following are standard protocols for the MES and PTZ seizure models.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Compound Administration: Test compounds are administered i.p. or p.o. at various doses, including a vehicle control.
-
Seizure Induction: At the time of predicted peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: Animals are observed for 30 minutes for the occurrence of generalized clonic seizures.
-
Endpoint: Protection is defined as the absence of generalized clonic seizures.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is determined.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this class of compounds is believed to be the inhibition of GABA transporters (GATs), leading to an increase in the synaptic concentration of GABA and enhanced inhibitory neurotransmission.
Caption: Inhibition of GABA Transporter (GAT1) by this compound analogues.
Caption: General workflow for the preclinical evaluation of this compound analogues.
References
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, azetidine and piperidine rings are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in drug development.
This comparison guide delves into the key physicochemical properties, pharmacological activities, and safety profiles of azetidine and piperidine-based compounds, supported by experimental data and detailed methodologies for key assays.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes and associated conformational features. Azetidine, a four-membered ring, is characterized by significant ring strain, which influences its reactivity and conformational flexibility. In contrast, the six-membered piperidine ring adopts a stable chair conformation with lower ring strain. These structural disparities have a direct impact on key drug-like properties such as pKa, lipophilicity (logP), metabolic stability, and cell permeability.
| Property | Azetidine | Piperidine | Key Considerations |
| pKa | Generally lower basicity compared to piperidine. The pKa of azetidine is approximately 11.29.[1] | Higher basicity compared to azetidine. The pKa of piperidine is around 11.22.[1] | The higher pKa of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, which can impact cell permeability and off-target interactions. |
| Lipophilicity (logP) | Typically lower logP values, contributing to improved aqueous solubility. | Generally higher logP values, which can enhance membrane permeability but may also increase metabolic liability and off-target toxicity. | The incorporation of a piperidine ring often increases lipophilicity, which needs to be carefully balanced to maintain a favorable overall ADME profile.[2] |
| Ring Strain | High ring strain (approx. 25.4 kcal/mol) influences reactivity and can be a site for metabolic cleavage.[3] | Low ring strain, contributing to greater chemical and metabolic stability. | The inherent ring strain of azetidine can be exploited for certain chemical transformations but also represents a potential liability for metabolic instability. |
| Metabolic Stability | Can be susceptible to metabolic ring-opening due to ring strain. However, substitution can mitigate this. | Generally more metabolically stable, though oxidation at carbons adjacent to the nitrogen is a common metabolic pathway.[2][4] | Strategic placement of substituents on either ring is crucial for blocking sites of metabolism and enhancing metabolic stability. |
| Cell Permeability | Permeability is influenced by a balance of factors including pKa, logP, and the nature of substituents. | The higher lipophilicity of many piperidine-containing compounds can lead to good passive permeability. | Both scaffolds can be incorporated into compounds with excellent cell permeability, depending on the overall molecular properties. |
| Cytotoxicity | Cytotoxicity is compound-specific and not solely dictated by the azetidine core. | As with azetidine, cytotoxicity is dependent on the overall structure and target of the compound. | In vitro cytotoxicity assays are essential to assess the safety profile of any new chemical entity, regardless of the core scaffold. |
Pharmacological Activities: Two Scaffolds, a Multitude of Targets
Both azetidine and piperidine moieties are integral components of a vast array of pharmacologically active compounds, demonstrating their versatility in targeting a wide range of biological systems.
Azetidine-based compounds have emerged as potent modulators of various targets, including enzymes and transcription factors. Their rigid structure can provide a well-defined vector for substituents to interact with binding pockets. A notable example is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[5][6]
Piperidine-containing compounds are among the most common heterocyclic scaffolds found in approved drugs, highlighting their broad therapeutic utility.[4] They are present in drugs targeting the central nervous system, cardiovascular diseases, and infectious agents. For instance, spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of the ghrelin receptor, a target for metabolic disorders.[4][7]
Case Study 1: Azetidine-Based STAT3 Inhibitors
Aberrant STAT3 signaling is a hallmark of many cancers. Azetidine-based compounds have been developed as potent and selective inhibitors of STAT3. These compounds have been shown to disrupt STAT3 DNA-binding activity and induce apoptosis in cancer cells.
| Compound | Target | Assay | IC50 (µM) | Reference |
| H172 (9f) | STAT3 | EMSA | 0.98 | [5] |
| H182 | STAT3 | EMSA | 0.66 | [5] |
| 5a | STAT3 | EMSA | 0.55 | [6][8] |
| 5o | STAT3 | EMSA | 0.38 | [6][8] |
| 8i | STAT3 | EMSA | 0.34 | [6][8] |
Case Study 2: Piperidine-Based Ghrelin Receptor Inverse Agonists
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that plays a role in appetite and energy homeostasis. Piperidine-containing compounds have been developed as inverse agonists, which can reduce the constitutive activity of the receptor.
| Compound | Target | Assay | Ki (nM) | Reference |
| PF-5190457 | Ghrelin Receptor | Radioligand Binding | 7.6 | [9] |
| Compound 7m | Ghrelin Receptor | SPA Binding | 1.1 | [10] |
| Compound 10n | Ghrelin Receptor | Binding Assay | Significantly improved vs hit | [4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Protocol:
-
Prepare Reagents: Thaw human liver microsomes (HLMs) and prepare a NADPH-regenerating system solution. Prepare a stock solution of the test compound and positive controls (e.g., verapamil, testosterone).
-
Incubation: Add the test compound to a solution containing HLMs and the NADPH-regenerating system in a 96-well plate. The final protein concentration is typically 0.5 mg/mL.
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[3][11][12][13][14]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a compound across a biological membrane.
Protocol:
-
Prepare Plates: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. Add buffer to the wells of a 96-well acceptor plate.
-
Add Compound: Add a solution of the test compound to the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.[15][16][17][18]
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on a cell line by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[1][19][20][21][22]
Visualizing the Molecular Landscape
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the case study compounds.
Caption: STAT3 Signaling Pathway and Inhibition by Azetidine-based Compounds.
Caption: Ghrelin Receptor Signaling and Inverse Agonism by Piperidine-based Compounds.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for the evaluation of small molecule inhibitors.
Caption: Preclinical Development Workflow for Small Molecule Inhibitors.
Conclusion
The choice between an azetidine and a piperidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical and pharmacological properties. Azetidines offer a rigid and compact framework that can lead to improved solubility and novel intellectual property, but their inherent ring strain can pose challenges for metabolic stability. Piperidines, on the other hand, are a well-established and metabolically robust scaffold found in numerous approved drugs, though their incorporation often increases lipophilicity.
This guide has provided a comparative overview of these two important heterocyclic systems, supported by quantitative data and detailed experimental protocols. By understanding the distinct characteristics of azetidine and piperidine-based compounds, researchers can make more informed decisions in the design and optimization of new chemical entities with improved therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and synthesis of polar aryl- and heteroaryl spiroazetidine-piperidine acetamides as ghrelin inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. researchhub.com [researchhub.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
Comparative Analysis of Azetidine-Based Compound Cross-Reactivity: A Focus on Selectivity in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The specificity of a therapeutic candidate is a critical determinant of its safety and efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and diminish the intended therapeutic benefit. While specific cross-reactivity studies on Methyl 2-(azetidin-3-yl)acetate are not extensively available in the public domain, an analysis of structurally related azetidine-based compounds can provide valuable insights into the potential for off-target binding and guide future selectivity profiling. This guide compares the selectivity of novel azetidine-based compounds targeting the Signal Transducer and Activator of Transcription (STAT) protein family, providing a framework for assessing the cross-reactivity of similar molecules.
Understanding Cross-Reactivity in Azetidine Derivatives
Azetidine moieties are increasingly incorporated into modern medicinal chemistry due to their ability to impart favorable physicochemical properties. However, the inherent reactivity and structural features of the azetidine ring necessitate a thorough evaluation of their interaction with a panel of relevant biological targets to ensure selectivity. Cross-reactivity is often assessed by comparing the binding affinity or functional activity of a compound against its intended target versus a panel of related off-targets.
Comparative Selectivity of Azetidine-Based STAT Inhibitors
A study on novel azetidine-based inhibitors of STAT3 provides a clear example of selectivity profiling. These compounds were evaluated for their inhibitory activity against STAT3, as well as the closely related STAT1 and STAT5 proteins. The half-maximal inhibitory concentration (IC50) values from this study are summarized below, offering a quantitative comparison of their cross-reactivity. A higher IC50 value against off-targets indicates greater selectivity.
| Compound | Target | IC50 (µM) | Off-Target | IC50 (µM) | Selectivity (Off-Target IC50 / Target IC50) |
| H172 (9f) | STAT3 | 0.38 - 0.98 | STAT1 | > 15.8 | > 16.1 - 41.6 |
| STAT5 | > 15.8 | > 16.1 - 41.6 | |||
| H182 | STAT3 | 0.38 - 0.98 | STAT1 | > 15.8 | > 16.1 - 41.6 |
| STAT5 | > 15.8 | > 16.1 - 41.6 | |||
| H120 (8e) | STAT3 | 1.75 - 2.07 | STAT1 | > 15.8 | > 7.6 - 9.0 |
| STAT5 | > 15.8 | > 7.6 - 9.0 | |||
| H105 (8f) | STAT3 | 1.75 - 2.07 | STAT1 | > 15.8 | > 7.6 - 9.0 |
| STAT5 | > 15.8 | > 7.6 - 9.0 |
Data sourced from a study on novel azetidine-based STAT3 inhibitors.[1]
The data clearly indicates that compounds H172 and H182 exhibit high selectivity for STAT3 over STAT1 and STAT5, with selectivity ratios exceeding 16-fold.[1] This demonstrates that the azetidine scaffold can be functionalized to achieve a high degree of target specificity.
Experimental Protocols for Assessing Cross-Reactivity
The determination of compound selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays commonly employed in cross-reactivity studies.
Radioligand Binding Assay
This assay is a gold standard for quantifying the affinity of a compound for a specific receptor.[2]
-
Objective: To determine the inhibition constant (Ki) of a test compound for a panel of receptors.
-
Materials:
-
Cell membranes expressing the target and off-target receptors.
-
A specific radioligand for each receptor.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and the test compound at various concentrations.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Competition Assay
This method is useful for assessing the binding of a compound to a target protein in a high-throughput format.[3]
-
Objective: To determine the IC50 of a test compound that competes with a known ligand for binding to a target protein.
-
Materials:
-
Recombinant target and off-target proteins.
-
Biotinylated ligand for each protein.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB substrate.
-
96-well microplates.
-
Wash buffer (e.g., PBS with Tween-20).
-
Blocking buffer (e.g., BSA in PBS).
-
-
Procedure:
-
Coat the wells of a 96-well plate with the recombinant protein.
-
Block the remaining protein-binding sites in the wells with blocking buffer.
-
Add the biotinylated ligand and the test compound at various concentrations to the wells.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate to the wells and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance versus the concentration of the test compound to determine the IC50.
-
Visualizing Biological Pathways and Experimental Workflows
STAT Signaling Pathway
The following diagram illustrates the canonical STAT signaling pathway, which is the target of the azetidine-based inhibitors discussed. Understanding this pathway is crucial for interpreting the biological consequences of both on-target and off-target interactions.
Caption: The STAT signaling pathway, initiated by cytokine or growth factor binding.
Workflow for Cross-Reactivity Screening
The logical flow of a typical cross-reactivity study is depicted below. This workflow provides a systematic approach to identifying and quantifying off-target interactions.
Caption: A generalized workflow for assessing the cross-reactivity of a compound.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Safety Operating Guide
Proper Disposal of Methyl 2-(azetidin-3-yl)acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-(azetidin-3-yl)acetate and its salts, such as the hydrochloride form. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with environmental regulations.
Key Disposal Principles
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should be collected in a designated, properly labeled waste container and disposed of through an authorized hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
| Waste Category | Container Type | Labeling Requirements | Storage Location |
| Solid Waste | Sealable, compatible container | "Hazardous Waste," "this compound," and other known components | Designated satellite accumulation area |
| Liquid Waste | Sealable, compatible container (e.g., glass or polyethylene) | "Hazardous Waste," "this compound," solvent(s), and approximate concentrations | Designated satellite accumulation area |
| Contaminated Labware | Puncture-resistant, sealable container | "Hazardous Waste," "Contaminated Labware" | Designated satellite accumulation area |
Experimental Protocols for Waste Handling
1. Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams.
-
At a minimum, keep it separate from strong acids, bases, and oxidizers.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect the absorbed material and any contaminated soil or surfaces into a sealable container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for decontaminated labware.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations for hazardous waste management. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that all procedures are in alignment with current regulations.[1][2][3] Failure to comply with these regulations can result in significant penalties.
It is the responsibility of the researcher to ensure that all chemical waste is handled and disposed of in a safe and compliant manner.[3] When in doubt, always err on the side of caution and consult with your EHS department.
References
Personal protective equipment for handling Methyl 2-(azetidin-3-yl)acetate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(azetidin-3-yl)acetate. The following procedures for personal protective equipment (PPE), operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense when handling this compound is the correct use of personal protective equipment.[1] Given the chemical structure, which includes a reactive azetidine ring and an ester functional group, appropriate measures must be taken to prevent skin and eye contact, as well as inhalation.
Recommended PPE Levels:
A tiered approach to PPE is recommended based on the scale of the experiment and the potential for exposure.
| Exposure Level | Recommended PPE | Notes |
| Low | Standard laboratory PPE: Safety glasses with side shields, nitrile gloves, and a lab coat.[2][3] | For small-scale operations (milligram quantities) in a well-ventilated area. |
| Medium | Chemical splash goggles, double-gloving (e.g., nitrile over neoprene), a chemical-resistant apron or lab coat, and work in a fume hood.[2] | For larger-scale operations (gram quantities) or when there is a risk of splashing. |
| High | Face shield over chemical splash goggles, heavier-duty chemical-resistant gloves (e.g., Viton or butyl rubber), a chemical-resistant suit, and a respirator with an organic vapor cartridge.[1][4] | For large-scale work, situations with poor ventilation, or when there is a significant risk of aerosol generation. |
Glove Selection:
The choice of glove material is critical for adequate protection. Nitrile gloves offer good short-term protection against a range of chemicals, but for prolonged contact or with more concentrated solutions, more robust options should be considered.[2] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
| Glove Material | Protection Level | Typical Use Case |
| Nitrile | Good | Short-duration tasks, handling dilute solutions. |
| Neoprene | Very Good | Handling larger quantities, potential for splashing.[2] |
| Butyl Rubber | Excellent | Extended-duration tasks, handling concentrated material. |
| Viton | Excellent | High-risk operations, handling highly reactive compounds. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] For anything other than very small quantities, a certified chemical fume hood is mandatory to prevent the inhalation of vapors.[1][3]
-
Containment: Use secondary containment (e.g., a tray) to contain any potential spills, especially when transferring the material.
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) if available, or this guide. Prepare all necessary equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within a fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., chemical-resistant spatulas) to avoid contamination and spills.
-
Reaction Setup: Set up reactions in a clean and organized manner within the fume hood. Ensure all glassware is properly clamped and secured.
-
Post-Reaction: Quench the reaction safely according to the specific protocol. Be aware of any potential exothermic reactions during quenching.
-
Cleaning: Clean all contaminated glassware and equipment thoroughly. The initial rinse should be with a suitable solvent that is then treated as chemical waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemical-resistant container. | Includes contaminated gloves, paper towels, and other solid materials. |
| Liquid Waste | Labeled, sealed, and chemical-resistant container. | Includes reaction residues and solvent rinses. Do not mix with incompatible waste streams. |
| Sharps Waste | Puncture-proof sharps container. | Includes contaminated needles and razor blades. |
Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Do not pour any waste containing this compound down the drain.[6][7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
